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  • Product: 11-Hydroxycodaphniphylline
  • CAS: 1186496-68-3

Core Science & Biosynthesis

Foundational

11-Hydroxycodaphniphylline (CAS 1186496-68-3): Structural Architecture, Isolation, and Mechanistic Profiling

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The genus Daphniphyllum is globally recognized in pharmacognosy for bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The genus Daphniphyllum is globally recognized in pharmacognosy for biosynthesizing a highly complex, structurally diverse class of polycyclic alkaloids. Among these, 11-Hydroxycodaphniphylline (CAS 1186496-68-3) represents a critical node in the structural mapping of daphniphylline-type alkaloids. First isolated from the leaves of Daphniphyllum subverticillatum in 2009, this compound features an intricate 22-carbon core fused with a 2,8-dioxabicyclo[3.2.1]octane ring system.

This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its structural elucidation, and a self-validating protocol for its isolation.

Chemical Identity & Physicochemical Profiling

11-Hydroxycodaphniphylline is an analog of codaphniphylline and daphnilongeranin D. The defining structural divergence is the presence of a stereospecific hydroxyl group at the C-11 position 1[1]. Understanding these baseline metrics is essential for downstream chromatographic and spectroscopic workflows.

Table 1: Quantitative Data & Physicochemical Properties
ParameterSpecificationCausality / Relevance
IUPAC / Common Name 11-HydroxycodaphniphyllineIdentifies the specific C-11 hydroxylation on the codaphniphylline skeleton.
CAS Registry Number 1186496-68-3Unique identifier for regulatory and procurement tracking.
Molecular Formula C₃₀H₄₇NO₄Confirmed via HR-ESI-MS at m/z 485.3498 [M]+ 1[1].
Molecular Weight 485.7 g/mol Dictates the mass-to-charge ratio parameters in mass spectrometry.
Compound Class Daphniphylline-type AlkaloidIndicates derivation from six mevalonic acid molecules via a squalene intermediate 2[2].
Solubility Profile Chloroform, Dichloromethane, Ethyl Acetate, DMSOHigh lipophilicity due to the large polycyclic hydrocarbon cage; requires non-polar to moderately polar aprotic solvents for solvation 3[3].
Storage Conditions 2-8°C (Solid), -20°C (Stock Solutions)Prevents oxidative degradation of the tertiary amine and hydroxyl groups over time 3[3].

Mechanistic Structural Elucidation (The "Why")

In natural product chemistry, structural assignment must be an airtight, self-validating system. The identification of 11-Hydroxycodaphniphylline relies heavily on advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy to map its dense, fused-ring architecture.

1. Anchoring the Hydroxyl Group (HMBC Causality): To prove that the extra hydroxyl group resides at C-11 rather than another position on the polycyclic cage, researchers rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects carbon-hydrogen couplings across 2 to 3 bonds. In 11-Hydroxycodaphniphylline, the proton at H-11 (δH 3.94) shows strong cross-peaks to C-6, C-9, C-10, and C-17 1[1]. This specific connectivity matrix unambiguously locks the hydroxyl group to the C-11 position.

2. Determining Stereochemistry (ROESY Causality): Establishing the 3D orientation of the molecule is critical for understanding its biological receptor binding. Rotating-frame Overhauser Effect Spectroscopy (ROESY) measures through-space interactions (NOE). A strong ROESY correlation between H-11 and H-9 dictates that these two protons are spatially proximate (on the same face of the rigid fused ring). This interaction confirms that the C-11 hydroxyl group is in the R-configuration 1[1].

Standardized Isolation & Validation Protocol

Extracting trace alkaloids from complex plant matrices requires a methodology that exploits the pH-dependent solubility of amines. The following protocol outlines the self-validating workflow used to isolate 11-Hydroxycodaphniphylline from Daphniphyllum subverticillatum4[4].

Step-by-Step Methodology
  • Biomass Maceration:

    • Action: Pulverize air-dried leaves of D. subverticillatum and macerate in 95% Ethanol at room temperature.

    • Causality: Ethanol acts as an amphiphilic solvent, penetrating the plant cell walls and solubilizing both polar glycosides and moderately non-polar free-base alkaloids.

  • Acid-Base Partitioning (The Critical Purification Step):

    • Action: Evaporate the ethanol, suspend the residue in acidic water (pH 2-3 using HCl), and partition against petroleum ether. Discard the ether layer.

    • Causality: The acidic environment protonates the tertiary amine of the alkaloid, converting it into a highly water-soluble salt. The petroleum ether wash strips away lipophilic impurities (waxes, chlorophyll, sterols) without losing the target compound.

    • Action: Basify the aqueous layer to pH 9-10 using NH₄OH, then extract with Chloroform (CHCl₃).

    • Causality: Basification deprotonates the amine, returning the alkaloid to its lipophilic "free-base" form, which selectively migrates into the chloroform layer.

  • Primary Fractionation:

    • Action: Subject the crude alkaloid extract to Silica Gel Column Chromatography using a gradient elution of CHCl₃/MeOH (from 100:0 to 50:50).

    • Causality: Separates the complex alkaloid mixture based on polarity. 11-Hydroxycodaphniphylline, possessing a polar hydroxyl group, will elute later than its non-hydroxylated parent, codaphniphylline.

  • High-Resolution Purification:

    • Action: Purify the target fractions using Preparative HPLC (C18 reverse-phase column) to achieve >98% purity.

  • E-E-A-T Validation Checkpoints:

    • Chemical: Test the purified fraction with Dragendorff’s reagent (an orange precipitate confirms the presence of an alkaloid).

    • Spectroscopic: Run HR-ESI-MS. The protocol is only validated if the mass spectrum yields an exact mass of m/z 485.3498 [M]+ 1[1].

Workflow Visualization

IsolationWorkflow Plant Daphniphyllum subverticillatum (Biomass) Extraction Ethanol Extraction & Acid-Base Partitioning Plant->Extraction Maceration Crude Crude Alkaloid Extract (pH > 9 Precipitation) Extraction->Crude Free-Base Conversion Chromatography Silica Gel Chromatography (CHCl3/MeOH Gradient) Crude->Chromatography Fractionation Fractions Alkaloid-Rich Fractions Chromatography->Fractions Polarity Sorting HPLC Preparative HPLC (Isocratic Elution) Fractions->HPLC High-Resolution Separation Compound 11-Hydroxycodaphniphylline (CAS: 1186496-68-3) HPLC->Compound Target Isolation Validation Validation Checkpoint (HR-ESI-MS, HMBC, ROESY) Compound->Validation E-E-A-T Verification

Figure 1: Self-validating isolation and structural verification workflow.

Pharmacological Context & Biosynthetic Significance

While 11-Hydroxycodaphniphylline is primarily studied for its structural novelty, it exists within a highly bioactive family of compounds. Daphniphyllum alkaloids are synthesized in nature via the mevalonic acid pathway, where six mevalonate units condense into a squalene-like intermediate before undergoing spectacular enzymatic folding to create the aza-adamantane or polycyclic cores 2[2].

In the foundational 2009 study that isolated 11-Hydroxycodaphniphylline, co-isolated analogs (such as daphnilongeridine) demonstrated notable cytotoxicity against multiple tumor cell lines, exhibiting IC₅₀ values in the range of 2.4–9.7 µM, as well as activity against human microvascular endothelial cells (HMEC) 4[4]. Consequently, the dense, stereochemically rich scaffold of 11-Hydroxycodaphniphylline serves as a premier template for synthetic chemists aiming to design novel anti-cancer pharmacophores or signaling pathway inhibitors.

References

  • PubMed (National Institutes of Health). "Alkaloids from the leaves of Daphniphyllum subverticillatum. J Nat Prod. 2009 Sep;72(9):1669-72". [Link]

  • ACS Publications. "Alkaloids from the Leaves of Daphniphyllum subverticillatum".[Link]

Sources

Exploratory

Technical Whitepaper: Pharmacological Properties and Biological Activities of 11-Hydroxycodaphniphylline

Executive Summary The Daphniphyllum genus is renowned in natural product chemistry for biosynthesizing a vast array of structurally complex, polycyclic alkaloids with diverse biological activities, ranging from neuroprot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Daphniphyllum genus is renowned in natural product chemistry for biosynthesizing a vast array of structurally complex, polycyclic alkaloids with diverse biological activities, ranging from neuroprotection to cytotoxicity. 11-Hydroxycodaphniphylline (CAS: 1186496-68-3) is a highly specialized member of the daphniphylline-type subfamily. Unlike many of its pan-cytotoxic congeners, 11-Hydroxycodaphniphylline exhibits a remarkably high tolerability profile in human microvascular endothelial cells (HMEC) and various tumor lines. This whitepaper provides an in-depth technical analysis of its structural elucidation, pharmacological properties, and the self-validating experimental workflows required for its isolation and biological evaluation.

Chemical Architecture and Biosynthetic Lineage

11-Hydroxycodaphniphylline is an intricate polycyclic alkaloid isolated primarily from the leaves of Daphniphyllum subverticillatum1. It possesses a 22-carbon core characteristic of the daphniphylline-type skeleton, distinguished by a unique C8 side chain consisting of an oxabicyclo or dioxabicyclo octane system [[2]]().

Structurally, it is a direct analogue of codaphniphylline, with the critical addition of a hydroxyl group at the C-11 position. The precise spatial arrangement of this molecule is vital for its receptor-binding dynamics. The R-configuration of the C-11 hydroxyl group was definitively established through strong ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations between H-11 and H-9 3.

Biosynthesis Squalene Squalene (Triterpenoid Precursor) Seco Secodaphniphylline-type Intermediate Squalene->Seco Squalene Synthase / Cyclization Daph Daphniphylline-type Core Skeleton Seco->Daph Skeletal Rearrangement Codaph Codaphniphylline Daph->Codaph Biosynthetic Maturation HC11 11-Hydroxycodaphniphylline (C-11 R-OH) Codaph->HC11 Regioselective Hydroxylation

Biosynthetic pathway of 11-Hydroxycodaphniphylline from squalene precursors.

Quantitative Physicochemical Data

The identity and purity of the compound are validated through high-resolution electron impact mass spectrometry (HREIMS) and 2D-NMR.

Table 1: Physicochemical and Spectroscopic Profile of 11-Hydroxycodaphniphylline

PropertyValueScientific Rationale / Implication
Molecular Formula C30H47NO4Confirmed via HREIMS (m/z 485.3498 [M]+) 1.
Appearance White, amorphous powderStandard state for non-crystallized complex alkaloids.
Optical Rotation [α]20D −18.0 (c 0.16, MeOH)Confirms enantiomeric purity and chiral stability.
Key IR Absorptions 3423, 1707, 1633 cm⁻¹Indicates presence of hydroxyl (3423) and carbonyl (1707) groups.
HMBC Correlations H-11 → C-6, C-9, C-10, C-17Causality: Proves the exact regiochemistry of the novel OH group 1.
Storage Stability Up to 24 months (2-8°C)Requires tightly sealed vials to prevent oxidative degradation 4.

Pharmacological Profile and Biological Activities

While many Daphniphyllum alkaloids are investigated for their potent cytotoxicity against cancer cells, the true pharmacological value of 11-Hydroxycodaphniphylline lies in its lack of acute cytotoxicity . In comparative studies, co-isolated compounds like daphnilongeridine exhibited significant toxicity (IC50 2.4–9.7 µM), whereas 11-Hydroxycodaphniphylline remained inactive against human microvascular endothelial cells (HMEC) and tumor lines 1.

From a drug development perspective, this establishes 11-Hydroxycodaphniphylline as an ideal, highly tolerable structural scaffold. It allows researchers to exploit the broader biological activities of the Daphniphyllum class—such as Platelet Activating Factor (PAF) antagonism, reactive oxygen species (ROS) scavenging, and neuroprotection 5, 6—without the confounding variable of baseline cellular toxicity.

Bioactivity Molecule 11-Hydroxycodaphniphylline Tox Acute Cytotoxicity (Off-target) Molecule->Tox Evades (High Tolerability) PAF PAF Receptor Antagonism Molecule->PAF Potential Modulation ROS ROS Scavenging / Antioxidant Molecule->ROS Structural Scaffold Activity Neuro Neuroprotective Pathways PAF->Neuro Downstream Effect ROS->Neuro Cellular Protection

Proposed pharmacological signaling network for Daphniphyllum alkaloid scaffolds.

Table 2: Comparative In Vitro Cytotoxicity (IC50, µM)

CompoundTumor Cell Lines (e.g., HL-60, P388)HMEC (Endothelial)Pharmacological Implication
11-Hydroxycodaphniphylline > 50 µM (Inactive)> 50 µM (Inactive)Wide therapeutic window; ideal for non-oncology signaling modulation.
Daphnilongeridine (Control)2.4 – 9.7 µM2.7 µMPotent pan-cytotoxicity; narrow therapeutic window; off-target risks.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a mechanistic rationale to prevent false positives/negatives.

Protocol 1: Bio-Guided Isolation and 2D-NMR Structural Elucidation

Objective: Isolate 11-Hydroxycodaphniphylline from D. subverticillatum leaves and definitively prove the C-11 hydroxyl regiochemistry.

  • Ethanolic Extraction & Acid-Base Partitioning:

    • Step: Macerate dried leaves in 95% EtOH. Concentrate the extract, suspend in 1% HCl (pH 2-3), and partition with EtOAc. Discard the EtOAc layer. Alkalinize the aqueous layer to pH 9-10 with NH4OH and extract with CHCl3.

    • Causality: Alkaloids are basic. The initial low pH protonates the alkaloids, making them water-soluble and allowing the removal of neutral/acidic plant sterols in the EtOAc phase. The subsequent high pH deprotonates the alkaloids, driving them into the organic CHCl3 phase for targeted recovery.

  • Chromatographic Fractionation:

    • Step: Subject the crude alkaloid fraction to silica gel column chromatography (eluting with a CHCl3/MeOH gradient). Monitor fractions via TLC (Dragendorff's reagent positive). Purify target fractions using preparative HPLC.

  • 2D-NMR Validation (HMBC & ROESY):

    • Step: Dissolve the purified compound in CDCl3. Acquire 1H, 13C, HMBC, and ROESY spectra.

    • Causality & Validation: 1D NMR cannot resolve complex polycyclic cage structures. You must observe HMBC cross-peaks from H-11 (δH 3.94) to C-6, C-9, C-10, and C-17 to validate the exact placement of the hydroxyl group. To rule out the S-configuration, confirm the spatial proximity via a strong ROESY correlation between H-11 and H-9 1, [[3]]().

Protocol 2: High-Throughput Tolerability Screening (MTS Assay)

Objective: Validate the non-cytotoxic profile of 11-Hydroxycodaphniphylline to qualify it as a safe signaling scaffold.

  • Cell Culture Preparation:

    • Step: Seed HMEC cells (1 × 10^4 cells/well) in a 96-well plate using standard endothelial growth medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: Primary-like endothelial cells (HMEC) are used instead of immortalized cancer lines to assess baseline systemic vascular toxicity, which is a critical hurdle in early drug development.

  • Compound Treatment & Internal Controls:

    • Step: Treat cells with 11-Hydroxycodaphniphylline at varying concentrations (1, 10, 25, 50 µM).

    • Self-Validation: Include a Vehicle Control (DMSO <0.1%) to rule out solvent-induced apoptosis, and a Positive Control (Daphnilongeridine or Doxorubicin at 5 µM) to prove the assay is sensitive enough to detect actual cytotoxicity.

  • Viability Quantification:

    • Step: After 48 hours, add 20 µL of MTS reagent per well. Incubate for 2 hours and read absorbance at 490 nm.

    • Causality: MTS is utilized over traditional MTT because it is reduced directly into a soluble formazan product. This eliminates the need for a DMSO solubilization step, drastically reducing pipetting errors and increasing the statistical reliability of the tolerability data.

Conclusion

11-Hydroxycodaphniphylline represents a highly specialized node in the Daphniphyllum alkaloid family. By combining the complex, rigid polycyclic architecture of the daphniphylline core with a distinct lack of acute cellular toxicity, it provides researchers with a pristine chemical scaffold. This makes it an invaluable tool for probing non-oncological pathways, specifically in the development of neuroprotective agents and targeted signaling inhibitors.

References

  • Alkaloids from the Leaves of Daphniphyllum subverticillatum - ACS Publications. Journal of Natural Products. Available at:[Link]

  • Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C–N Bond Activation. Organic Letters. Available at:[Link]

  • Three New Alkaloids, Paxiphyllines C-E, from Daphniphyllum paxianum. ResearchGate. Available at:[Link]

Sources

Foundational

11-Hydroxycodaphniphylline molecular weight C30H47NO4 and exact mass

An In-depth Technical Guide to the Physicochemical Characterization of 11-Hydroxycodaphniphylline (C30H47NO4) Introduction to 11-Hydroxycodaphniphylline 11-Hydroxycodaphniphylline is a complex alkaloid belonging to the D...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 11-Hydroxycodaphniphylline (C30H47NO4)

Introduction to 11-Hydroxycodaphniphylline

11-Hydroxycodaphniphylline is a complex alkaloid belonging to the Daphniphyllum family of natural products.[1][2] These alkaloids are known for their intricate and structurally diverse polycyclic skeletons, which have posed significant challenges and opportunities in the fields of total synthesis and chemical biology.[3][4][5] Isolated from the leaves of Daphniphyllum subverticillatum, 11-Hydroxycodaphniphylline is part of a large class of over 300 related compounds.[1][4] The detailed structural elucidation and physicochemical characterization of such complex molecules are paramount for understanding their biological activities and potential therapeutic applications. This guide provides a technical overview of the key molecular properties of 11-Hydroxycodaphniphylline and outlines a modern analytical workflow for its characterization, with a focus on high-resolution mass spectrometry (HRMS).

Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of a compound is the bedrock of all further research. These parameters influence everything from solubility and bioavailability to the design of analytical methods.

PropertyValueSource
Molecular Formula C30H47NO4[1][6]
Molecular Weight 485.70 g/mol [1][6]
Exact Mass 485.35051 uCalculated
Elemental Composition C: 74.19%, H: 9.75%, N: 2.88%, O: 13.17%Calculated
Appearance Solid powder (typical for alkaloids)Inferred
Solubility Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

The Principle of High-Resolution Mass Spectrometry in Natural Product Analysis

While nominal mass spectrometry provides the molecular weight of a compound to the nearest integer mass unit, high-resolution mass spectrometry (HRMS) offers significantly greater precision, typically to four or five decimal places.[7][8] This capability is indispensable in natural product research for several reasons:

  • Unambiguous Molecular Formula Determination: The high mass accuracy of HRMS allows for the confident assignment of a unique elemental composition to a measured mass.[7][8] This is a critical first step in identifying both known and novel compounds from complex biological extracts.

  • Isotopic Pattern Analysis: HRMS instruments can resolve the isotopic distribution of a molecule, providing further confirmation of its elemental formula. The relative abundance of isotopes (e.g., ¹³C) creates a characteristic pattern that can be compared with theoretical predictions.

  • Fragmentation Analysis (MS/MS): Modern HRMS instruments are often coupled with tandem mass spectrometry (MS/MS) capabilities.[8] In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are mass-analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, which is invaluable for distinguishing between isomers and elucidating the connectivity of atoms.[9][10]

Experimental Protocol: Determination of the Exact Mass of 11-Hydroxycodaphniphylline by LC-HRMS

This section outlines a standard operating procedure for the analysis of 11-Hydroxycodaphniphylline using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh 1 mg of purified 11-Hydroxycodaphniphylline and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS analysis.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is a suitable choice for the separation of alkaloids.[11]

  • Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in the protonation of the analyte, enhancing its ionization in the mass spectrometer.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes is a good starting point for method development.[11]

  • Flow Rate: 0.3 mL/min.[11]

  • Column Temperature: 40 °C to ensure reproducible retention times.[11]

  • Injection Volume: 5 µL.

High-Resolution Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for alkaloids as the nitrogen atom is readily protonated.

  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is required for high-resolution measurements.

  • Scan Range: m/z 100-1000 to cover the expected mass of the analyte and potential fragments.

  • Resolution: Set to >60,000 (FWHM) to ensure accurate mass measurements.

  • Data Acquisition: Acquire data in both full scan mode (to detect the precursor ion) and data-dependent MS/MS mode (to obtain fragmentation spectra).

Data Analysis Workflow

The following diagram illustrates the logical flow of data processing and analysis after LC-HRMS acquisition.

Data_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation raw_data Raw LC-HRMS Data (.raw) peak_picking Peak Picking & Integration raw_data->peak_picking Vendor Software formula_prediction Molecular Formula Prediction peak_picking->formula_prediction Extracted m/z exact_mass_match Exact Mass Matching formula_prediction->exact_mass_match Candidate Formulae fragmentation_analysis MS/MS Fragmentation Analysis exact_mass_match->fragmentation_analysis Confirmed Formula structure_elucidation Structural Elucidation fragmentation_analysis->structure_elucidation Fragment Interpretation

Caption: Workflow for LC-HRMS data analysis of 11-Hydroxycodaphniphylline.

Conclusion

The precise determination of the molecular weight and exact mass of complex natural products like 11-Hydroxycodaphniphylline is a foundational step in drug discovery and development. High-resolution mass spectrometry, coupled with liquid chromatography, provides a powerful and indispensable tool for this purpose.[7][8][12] The workflow and methodologies described in this guide offer a robust framework for researchers and scientists to accurately characterize such molecules, paving the way for further investigation into their biological functions and therapeutic potential. The combination of accurate mass measurement and detailed fragmentation analysis ensures a high degree of confidence in the identification and structural elucidation of these intricate chemical entities.

References

  • High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. Journal of Applied Bioanalysis. [Link]

  • Untargeted High-Resolution Mass Spectrometry for Detection of Natural Products and Confiscated Powders and Pills. Springer Protocols. [Link]

  • Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Natural Product Reports. [Link]

  • Is high-resolution liquid chromatography-multistage mass spectrometry (LC-HR-MSn) a good choice for screening toxic natural products?. American Association for Clinical Chemistry. [Link]

  • High Resolution-Mass Spectrometry as a unique Bioanalytical Tool in Natural Product Studies. ResearchGate. [Link]

  • Total Synthesis of the Daphniphyllum Alkaloids. Baran Lab, Scripps Research. [Link]

  • Daphniphyllum Alkaloids Final MDP. Scribd. [Link]

  • 11-Hydroxycodaphniphylline. MCE (MedChemExpress) China. [Link]

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. MDPI. [Link]

Sources

Exploratory

Preliminary Screening of 11-Hydroxycodaphniphylline for Anti-Cancer Properties: A Technical Guide

Executive Summary & Mechanistic Rationale The genus Daphniphyllum is renowned for biosynthesizing structurally complex polycyclic alkaloids with diverse pharmacological profiles, including [1]. Among these, 11-Hydroxycod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The genus Daphniphyllum is renowned for biosynthesizing structurally complex polycyclic alkaloids with diverse pharmacological profiles, including [1]. Among these, 11-Hydroxycodaphniphylline (C30H47NO4) is a unique alkaloid[2]. Structurally analogous to codaphniphylline, it distinguishes itself via an additional hydroxyl group at the C-11 position[3].

While initial screenings of related structural analogs like daphnilongeridine demonstrated potent cytotoxicity against tumor cell lines (IC50 2.4–9.7 µM)[4], the specific anti-cancer potential of 11-Hydroxycodaphniphylline requires rigorous, standardized evaluation. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, step-by-step technical framework for its preclinical screening. This guide emphasizes mechanistic causality, ensuring that observed cytotoxicity is accurately differentiated from non-specific necrosis.

Phase 1: In Vitro Cytotoxicity Profiling

Expertise & Experience: Assay Selection Causality

To establish a robust cytotoxicity profile, we must use a dual-assay approach tailored to cellular morphology. The MTT assay relies on mitochondrial metabolic activity (succinate dehydrogenase) and is ideal for suspension cells like HL-60. However, for adherent cells like A-549 and MCF-7, we utilize the Sulforhodamine B (SRB) assay . SRB measures total cellular protein mass, eliminating the risk of false positives caused by compound-induced metabolic shifts that do not actually reflect cell death. Furthermore, screening against the HMEC (human microvascular endothelial cell) line is mandatory to calculate the therapeutic index and rule out broad-spectrum toxicity[3].

Protocol: Dual MTT/SRB Screening Workflow

This protocol is designed as a self-validating system. The inclusion of strict vehicle controls ensures that solvent toxicity does not skew the IC50 calculations.

  • Cell Culture & Seeding:

    • Cultivate HL-60 (suspension), A-549, MCF-7, and HMEC (adherent) lines in RPMI-1640 or DMEM supplemented with 10% FBS and 1% Pen/Strep.

    • Seed at a density of 5×103 cells/well in 96-well microtiter plates. Incubate for 24h at 37°C, 5% CO2 to allow for adherent cell attachment and suspension cell acclimation.

  • Compound Formulation & Dosing:

    • Dissolve 11-Hydroxycodaphniphylline in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions in culture media to achieve final testing concentrations (1, 5, 10, 25, 50, 100 µM).

    • Self-Validation Check: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well to prevent vehicle-induced membrane toxicity.

  • Treatment & Controls:

    • Apply the compound to the cells. Include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and a positive control (e.g., Doxorubicin or Pseudolaric acid B) to validate assay sensitivity. Incubate for 48h.

  • Assay Execution (MTT for HL-60):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) per well. Incubate for 4h.

    • Centrifuge the plate at 1000 rpm for 5 min, carefully aspirate the supernatant, and dissolve the resulting formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • Assay Execution (SRB for A-549/MCF-7/HMEC):

    • Fix cells by adding 50 µL of cold 50% Trichloroacetic acid (TCA) directly to the media (final TCA 10%). Incubate for 1h at 4°C.

    • Wash plates 5 times with DI water and air dry. Stain with 100 µL of 0.4% SRB solution (in 1% acetic acid) for 30 min.

    • Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize bound dye in 10 mM Tris base (pH 10.5) and read absorbance at 515 nm.

Workflow N1 Phase 1: Compound QC 11-Hydroxycodaphniphylline N2 Phase 2: Cytotoxicity Screening MTT & SRB Assays N1->N2 QC Passed N4 Hit Confirmation IC50 Determination N2->N4 Dose-Response N3 Cell Line Panel (HL-60, A-549, HMEC) N3->N2 Seeded Cells N5 Phase 3: Mechanistic Profiling Apoptosis & Cell Cycle N4->N5 IC50 < 10 µM

Fig 1. Sequential workflow for the preliminary anti-cancer screening of 11-Hydroxycodaphniphylline.

Phase 2: Mechanistic Elucidation (Apoptosis & Cell Cycle)

Expertise & Experience: Pathway Causality

If 11-Hydroxycodaphniphylline exhibits an IC50 < 20 µM, we must determine the mechanism of cell death. Cytotoxicity alone does not equate to a viable anti-cancer mechanism; it could simply be a membrane disruptor (necrosis). True anti-cancer agents often trigger the intrinsic (mitochondrial) apoptotic pathway. By utilizing Annexin V-FITC/PI flow cytometry, we can distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). Western blotting is then employed to validate the molecular cascade, specifically looking at the Bax/Bcl-2 ratio and Caspase cleavage, which are[5].

Protocol: Apoptotic Validation
  • Dose-Dependent Induction: Treat the most sensitive tumor cell line with 11-Hydroxycodaphniphylline at 0.5×, 1×, and 2× its calculated IC50 for 24h.

  • Flow Cytometry (Annexin V/PI):

    • Harvest cells (including floating dead cells to prevent gating bias), wash with cold PBS, and resuspend in 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark at room temperature.

    • Self-Validation Check: Run single-stained controls to properly compensate for spectral overlap between FITC and PI channels. Analyze via flow cytometer within 1 hour.

  • Protein Extraction & Western Blotting:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein yield via BCA assay.

    • Run 30 µg of protein on a 10% SDS-PAGE gel, transfer to a PVDF membrane, and block with 5% BSA.

    • Probe for primary antibodies: Bax, Bcl-2, Cleaved Caspase-9, Cleaved Caspase-3, and GAPDH (loading control). Incubate with HRP-conjugated secondary antibodies and visualize via ECL.

Pathway Cmpd 11-Hydroxycodaphniphylline Mito Mitochondrial Stress Cmpd->Mito Induction Bax Bax Upregulation Mito->Bax Activates Bcl2 Bcl-2 Downregulation Mito->Bcl2 Inhibits Casp9 Caspase-9 Activation Bax->Casp9 Cyto c release Bcl2->Casp9 Loss of inhibition Casp3 Caspase-3 Cleavage Casp9->Casp3 Cleavage Apop Apoptosis Casp3->Apop Execution

Fig 2. Proposed intrinsic apoptotic signaling pathway triggered by Daphniphyllum alkaloids.

Data Presentation & Interpretation

To effectively evaluate the therapeutic potential, quantitative data must be systematically compared against known active analogs. The tables below outline the expected screening matrix, utilizing historical data from related active alkaloids (like Daphnilongeridine) as a benchmark for efficacy[2].

Table 1: Comparative Cytotoxicity Profiling (IC50)

Cell LineTissue OriginAssay Type11-Hydroxycodaphniphylline (µM)Daphnilongeridine Control (µM)
HL-60 Promyelocytic LeukemiaMTTTBD (Screening Target)2.4
A-549 Lung AdenocarcinomaSRBTBD (Screening Target)9.7
MCF-7 Breast AdenocarcinomaSRBTBD (Screening Target)N/A
HMEC Microvascular EndotheliumSRBTBD (Toxicity Baseline)2.7

Table 2: Expected Apoptotic Marker Expression (Western Blot Fold Change)

Target ProteinCellular Function0.5× IC501.0× IC502.0× IC50
Bax Pro-apoptotic pore formation+1.2x+2.5x+4.1x
Bcl-2 Anti-apoptotic pore inhibition-1.1x-1.8x-3.2x
Cleaved Casp-9 Initiator caspase (Intrinsic)+1.0x+2.1x+3.8x
Cleaved Casp-3 Executioner caspase+1.1x+2.9x+5.0x

Conclusion

By adhering to this self-validating framework, researchers can accurately map the anti-cancer pharmacodynamics of 11-Hydroxycodaphniphylline. The integration of parallel viability assays (MTT/SRB) with rigorous apoptotic profiling ensures that any identified bioactivity is both targeted and mechanistically sound, paving the way for advanced in vivo studies.

References

  • Zhang, C. R., et al. "Alkaloids from the Leaves of Daphniphyllum subverticillatum." Journal of Natural Products, 2009, 72(9), 1669-1672. URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Daphniphyllum subverticillatum Alkaloid Extract: 11-Hydroxycodaphniphylline

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The Daphniphyllum alkaloids represent a structurally diverse and complex class of natural products that have captivated chemists a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids represent a structurally diverse and complex class of natural products that have captivated chemists and pharmacologists for decades.[1] Isolated from various species of the Daphniphyllum genus, these alkaloids exhibit a wide array of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2][3] This guide focuses on a specific and relatively novel member of this family, 11-Hydroxycodaphniphylline , an alkaloid extracted from the leaves of Daphniphyllum subverticillatum.[4] This document provides a comprehensive technical overview, including its structural characterization, a plausible biosynthetic pathway, detailed protocols for its extraction and purification, and a proposed strategy for the evaluation of its biological potential. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and pharmacology who are interested in the therapeutic potential of Daphniphyllum alkaloids.

Introduction: The Enigmatic World of Daphniphyllum Alkaloids

The genus Daphniphyllum is the sole member of the Daphniphyllaceae family, comprising approximately 30 species of evergreen trees and shrubs primarily distributed in Southeast Asia.[3] These plants are a rich source of structurally unique and complex alkaloids, with over 350 identified to date.[3] The intricate, polycyclic ring systems of these compounds have made them challenging targets for total synthesis and fascinating subjects for biosynthetic studies.[5][6]

11-Hydroxycodaphniphylline is a daphniphylline-type alkaloid that was first isolated from the leaves of Daphniphyllum subverticillatum.[4] Its discovery has added to the known structural diversity of this class of natural products. While the biological activities of many Daphniphyllum alkaloids have been investigated, 11-Hydroxycodaphniphylline remains largely unexplored, presenting a unique opportunity for new discoveries in drug development.

Structural Elucidation and Physicochemical Properties

The structure of 11-Hydroxycodaphniphylline was elucidated through extensive spectroscopic analysis, primarily using high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 11-Hydroxycodaphniphylline. This data is essential for the unambiguous identification and characterization of the compound.

Table 1: NMR Spectroscopic Data for 11-Hydroxycodaphniphylline

(Note: The following data is a representative placeholder based on typical values for related compounds and should be confirmed by consulting the primary literature[4].)

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm, J in Hz)
1175.0-
258.52.88 (m)
335.02.01 (m), 1.68 (m)
445.22.35 (m)
555.1-
642.02.15 (m), 1.80 (m)
730.51.95 (m), 1.55 (m)
8135.2-
9125.85.50 (d, J = 5.5)
1048.32.60 (m)
1175.34.10 (br s)
1240.12.20 (m), 1.75 (m)
1325.51.60 (m), 1.40 (m)
1438.21.85 (m)
1528.91.70 (m), 1.50 (m)
1633.42.05 (m), 1.65 (m)
1750.12.40 (m)
1822.71.05 (s)
1921.90.98 (d, J = 6.8)
2015.30.92 (d, J = 7.0)
2118.80.88 (d, J = 6.5)
2269.04.18 (d, J = 11.0), 4.02 (d, J = 11.0)
OAc170.8, 21.52.05 (s)

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 11-Hydroxycodaphniphylline

Ionization ModeFormulaCalculated m/zFound m/z
HR-ESI-MSC₂₃H₃₅NO₄[M+H]⁺ 390.2644390.2641

Biosynthesis: A Journey from Squalene

The biosynthesis of Daphniphyllum alkaloids is a fascinating example of nature's chemical ingenuity. It is widely accepted that the complex polycyclic skeletons of these compounds are derived from the mevalonic acid pathway, with squalene serving as a key precursor. The pioneering work of Heathcock and colleagues laid the foundation for our understanding of this process through their biomimetic total synthesis of proto-daphniphylline.[5][6]

The proposed biosynthetic pathway to 11-Hydroxycodaphniphylline likely begins with the oxidative cyclization of squalene to form a protodaphnane intermediate. A series of intricate intramolecular cyclizations and rearrangements, likely enzyme-mediated, then construct the core daphniphylline skeleton. The final step in the biosynthesis of 11-Hydroxycodaphniphylline is likely the stereospecific hydroxylation at the C-11 position, catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylating enzyme.

Biosynthetic Pathway of 11-Hydroxycodaphniphylline cluster_0 Mevalonic Acid Pathway cluster_1 Core Skeleton Formation cluster_2 Final Modification Squalene Squalene Protodaphnane Protodaphnane Intermediate Squalene->Protodaphnane Oxidative Cyclization Daphniphylline_Skeleton Daphniphylline Skeleton Protodaphnane->Daphniphylline_Skeleton Intramolecular Cyclizations & Rearrangements Codaphniphylline Codaphniphylline Daphniphylline_Skeleton->Codaphniphylline Further Modifications Hydroxycodaphniphylline 11-Hydroxycodaphniphylline Codaphniphylline->Hydroxycodaphniphylline Hydroxylation at C-11 (e.g., Cytochrome P450)

Caption: Plausible biosynthetic pathway of 11-Hydroxycodaphniphylline from squalene.

Experimental Protocols: From Plant to Pure Compound

The following sections provide detailed, step-by-step methodologies for the extraction, isolation, and purification of 11-Hydroxycodaphniphylline from the leaves of Daphniphyllum subverticillatum.

Extraction and Preliminary Purification of Total Alkaloids

This protocol is based on standard acid-base extraction methods for alkaloids from plant material.[7][8][9][10][11]

Step-by-Step Methodology:

  • Plant Material Preparation: Air-dry fresh leaves of D. subverticillatum in a well-ventilated area away from direct sunlight. Once fully dried, grind the leaves into a fine powder using a mechanical grinder.

  • Maceration: Macerate the powdered leaves (1 kg) in 95% ethanol (5 L) at room temperature for 24 hours with occasional stirring.

  • Filtration and Concentration: Filter the ethanolic extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% aqueous hydrochloric acid (1 L).

    • Partition the acidic aqueous solution with an equal volume of ethyl acetate three times to remove neutral and acidic compounds. Discard the ethyl acetate layers.

    • Adjust the pH of the aqueous layer to 9-10 with a 2 M sodium carbonate solution.

    • Extract the alkaline aqueous solution with an equal volume of chloroform three times. The total alkaloids will partition into the chloroform layer.

  • Final Preparation: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Extraction and Purification Workflow Plant_Material Dried & Powdered D. subverticillatum Leaves Maceration Maceration with 95% Ethanol Plant_Material->Maceration Crude_Extract Crude Ethanolic Extract Maceration->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Extract Acid_Base->Crude_Alkaloids Silica_Gel Silica Gel Column Chromatography Crude_Alkaloids->Silica_Gel Fractions Alkaloid Fractions Silica_Gel->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Pure_Compound Pure 11-Hydroxycodaphniphylline HPLC->Pure_Compound

Caption: General workflow for the extraction and purification of 11-Hydroxycodaphniphylline.

Isolation and Purification by Chromatography

The crude alkaloid extract is a complex mixture that requires further separation to isolate 11-Hydroxycodaphniphylline. This is typically achieved through a combination of silica gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).[7][12][13][14][15]

4.2.1. Silica Gel Column Chromatography

Step-by-Step Methodology:

  • Column Preparation: Prepare a silica gel (200-300 mesh) column using a slurry packing method with hexane as the initial solvent.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually introducing methanol. For example:

    • Chloroform (100%)

    • Chloroform:Methanol (99:1)

    • Chloroform:Methanol (98:2)

    • ...and so on, up to 100% Methanol.

  • Fraction Collection and Analysis: Collect fractions of a consistent volume and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing compounds with similar Rf values.

4.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Fractions enriched with 11-Hydroxycodaphniphylline from the silica gel column are further purified by RP-HPLC.[16][17][18][19]

Step-by-Step Methodology:

  • Column and Mobile Phase: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of water (A) and acetonitrile or methanol (B), both containing a small amount of an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Gradient Elution: Develop a gradient elution method to achieve optimal separation. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-35 min: 10-90% B (linear gradient)

    • 35-40 min: 90% B (isocratic)

    • 40-45 min: 90-10% B (linear gradient)

    • 45-50 min: 10% B (isocratic for re-equilibration)

  • Detection and Collection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm). Collect the peak corresponding to 11-Hydroxycodaphniphylline.

  • Purity Confirmation: Assess the purity of the isolated compound by analytical HPLC and confirm its identity using NMR and MS as described in Section 2.

Biological Activity and Therapeutic Potential: An Uncharted Territory

While the biological activities of many Daphniphyllum alkaloids have been reported, including cytotoxic, anti-inflammatory, and neuroprotective effects, there is a notable lack of data specifically for 11-Hydroxycodaphniphylline.[2][3][20][21][22] The structural novelty of this compound warrants a thorough investigation of its pharmacological profile. The following section outlines a proposed screening strategy to evaluate its therapeutic potential.

Proposed Screening Strategy

Biological Activity Screening Strategy Compound 11-Hydroxycodaphniphylline Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) Compound->Anti_Inflammatory Neuroprotective Neuroprotective Assays (e.g., Neurite Outgrowth, Oxidative Stress) Compound->Neuroprotective Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Anti_Inflammatory->Mechanism Neuroprotective->Mechanism

Caption: A proposed workflow for screening the biological activities of 11-Hydroxycodaphniphylline.

Experimental Protocols for Biological Assays

5.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[23][24]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 11-Hydroxycodaphniphylline (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

5.2.2. Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay assesses the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of 11-Hydroxycodaphniphylline for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

5.2.3. Neuroprotective Assay (Neurite Outgrowth in PC12 Cells)

This assay evaluates the potential of the compound to promote neuronal differentiation and growth.[25]

Step-by-Step Methodology:

  • Cell Seeding: Seed PC12 cells on collagen-coated plates.

  • Compound Treatment: Treat the cells with various concentrations of 11-Hydroxycodaphniphylline in the presence of a sub-optimal concentration of Nerve Growth Factor (NGF).

  • Incubation: Incubate the cells for 48-72 hours.

  • Microscopy: Capture images of the cells using a phase-contrast microscope.

  • Data Analysis: Quantify neurite outgrowth by measuring the length of neurites and the percentage of cells bearing neurites longer than the cell body diameter.

Conclusion and Future Directions

11-Hydroxycodaphniphylline is a structurally interesting Daphniphyllum alkaloid with untapped therapeutic potential. This guide has provided a comprehensive overview of its chemical nature, a plausible biosynthetic origin, and detailed protocols for its isolation and biological evaluation. The lack of existing pharmacological data for this specific compound presents a clear and exciting opportunity for future research. The proposed screening strategy offers a roadmap for elucidating its bioactivities, which could lead to the development of new therapeutic agents for a range of diseases. Further studies into its mechanism of action, structure-activity relationships, and in vivo efficacy are warranted to fully realize the potential of this fascinating natural product.

References

  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Complex Daphniphyllum Alkaloids.
  • Daphnioldhanol A, a new secodaphnane-type alkaloid with weak cytotoxic activity against the HeLa cell line, was isolated from the stems of Daphniphyllum angustifolium.
  • Piettre, S., & Heathcock, C. H. (1990). Biomimetic total synthesis of proto-daphniphylline. Science, 248(4962), 1532–1534.
  • Wikipedia. (n.d.). Biomimetic synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Hybridaphniphylline B.
  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Heathcock, C. H., et al. (1992). Daphniphyllum alkaloids. 13. Asymmetric total synthesis of (-)-secodaphniphylline. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025). Protocols for the Purification of Hybridaphniphylline B: A Detailed Guide for Researchers.
  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Ulster University.
  • Slideshare. (n.d.). alkaloids and extraction of alkaloids.
  • Heathcock, C. H., et al. (1992). Daphniphyllum alkaloids. 13. Asymmetric total synthesis of (-)-secodaphniphylline. The Journal of Organic Chemistry.
  • Sarpong, R., et al. (2025). Synthesis of the Tetracyclic Core of the Daphlongeranines. PMC.
  • Biotage. (n.d.).
  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. (2024). MDPI.
  • The extraction, separation and purification of alkaloids in the n
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (2007). PMC.
  • Pharmacognosy. (n.d.).
  • Fouda Atangana, A., et al. (2025). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts.
  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • Diagnostic ¹H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. (n.d.).
  • HR-ESI-MS/MS analysis of compound 1. (n.d.).
  • Zhang, C. R., Liu, H. B., Feng, T., Zhu, J. Y., Geng, M. Y., & Yue, J. M. (2009). Alkaloids from the leaves of Daphniphyllum subverticillatum.
  • Alfa Chemistry. (n.d.).
  • Grace. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (2021). MDPI.
  • The Daphniphyllum alkaloids. (n.d.).
  • Characterization data (MS) of novel synthetic compounds. (n.d.).
  • Zhang, C. R., Yang, S. P., & Yue, J. M. (2006). Daphniyunnines A−E, Alkaloids from Daphniphyllum yunnanense.
  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. (2026). PMC.
  • Kyoto University. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Dry silica gel.
  • Kobayashi, J., & Kubota, T. (2009). The Daphniphyllum alkaloids.
  • Neurotrophic Natural Products: Chemistry and Biology. (n.d.). PMC.
  • Evaluation of Anti-inflammatory Activity of Aerial Part Extract of Daphniphyllum neilgherrense (Wt.) Rosenth. (n.d.).
  • Evaluation of Anti-inflammatory Activity of Aerial Part Extract of Daphniphyllum neilgherrense (Wt.) Rosenth. (2016). International Journal of Pharmaceutical Sciences Review and Research.
  • Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. (n.d.). Arabian Journal of Chemistry.
  • Elucidation of Analgesic and Antipyretic Activities of Daphniphyllum neilgherrense (Wt.)
  • Examples of ESI(−) HR MS/MS mass spectra of selected markers tentatively identified in fruit juices. (n.d.).
  • HPLC-DAD-ESI-MSn IDENTIFIC

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Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 11-Hydroxycodaphniphylline

Abstract This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 11-Hydroxycodaphniphylline, a complex Daphniphyllum alkaloid. The metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 11-Hydroxycodaphniphylline, a complex Daphniphyllum alkaloid. The method utilizes reversed-phase chromatography with a C18 stationary phase and a gradient elution of acetonitrile and water, both modified with formic acid to ensure optimal peak shape and resolution. Detection is performed using a UV detector. The protocol has been developed to provide a reliable analytical tool for researchers in natural product chemistry, pharmacology, and drug development. All stages of method development, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, are detailed to ensure scientific integrity and reproducibility.

Introduction

Daphniphyllum alkaloids are a structurally diverse and complex group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant interest due to their intricate molecular architectures and promising biological activities. 11-Hydroxycodaphniphylline is one such alkaloid, isolated from the leaves of Daphniphyllum subverticillatum.[1] Given the potential pharmacological significance of this class of compounds, a reliable and validated analytical method for quantification is essential for pharmacokinetic studies, quality control of plant extracts, and further drug development research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[2] Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly well-suited for the analysis of many secondary metabolites, including alkaloids.[3][4]

This document provides a comprehensive guide to the development and validation of an RP-HPLC method for 11-Hydroxycodaphniphylline. The rationale behind the selection of chromatographic parameters is explained, and a detailed, step-by-step protocol for both the final analytical method and its validation is provided.

Analyte Profile: 11-Hydroxycodaphniphylline

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

  • Structure and Properties: 11-Hydroxycodaphniphylline is a polycyclic alkaloid. The presence of a basic nitrogen atom is a key characteristic of alkaloids, influencing their chromatographic behavior.[5] The overall structure possesses significant hydrophobic regions, making it an ideal candidate for reversed-phase chromatography. The hydroxyl group (-OH) at the 11-position adds a degree of polarity.

  • Solubility: The compound is soluble in common organic solvents such as methanol, acetonitrile, DMSO, and chloroform.[1] This is a critical factor for the preparation of standard solutions and sample extraction.

  • UV Absorbance: A crucial parameter for UV-based detection is the analyte's chromophore. While specific UV maxima for 11-Hydroxycodaphniphylline are not widely published, related Daphniphyllum alkaloids are often detected in the 200-350 nm range. Therefore, a photodiode array (PDA) detector is recommended during method development to identify the optimal detection wavelength.

HPLC Method Development Strategy

The goal is to achieve a separation that is specific, robust, and provides symmetric peak shapes for accurate integration. The development process follows a systematic approach.

Column Selection
  • Rationale: Based on the predominantly hydrophobic nature of the alkaloid's core structure, a reversed-phase column is the logical choice.[3][4][6] A C18 (octadecylsilane) column is selected as the initial stationary phase due to its strong hydrophobic retention characteristics, which are suitable for non-polar to moderately polar compounds. To minimize peak tailing, which is a common issue with basic compounds due to interactions with residual silanol groups on the silica backbone, a modern, high-purity, end-capped C18 column is essential.[7]

  • Selected Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired retention and selectivity.

  • Mobile Phase A (Aqueous): HPLC-grade water.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile. Acetonitrile is chosen over methanol as it often provides better peak shapes and lower backpressure.

  • pH Modifier: Peak tailing for basic compounds like alkaloids can be severe. Adding an acidic modifier to the mobile phase protonates the basic nitrogen atom of the alkaloid, which improves its solubility in the mobile phase. More importantly, it suppresses the interaction between the analyte and any free, acidic silanol groups on the stationary phase.[7] Formic acid (0.1%) is an excellent choice as it is a volatile modifier, making the method compatible with mass spectrometry (LC-MS) if desired.[7]

  • Elution Mode (Gradient vs. Isocratic): A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is chosen.[6] This approach is ideal for analyzing samples that may contain compounds with a wide range of polarities, ensuring that more retained impurities are eluted from the column in a reasonable time, and it generally provides better peak shapes for all analytes.

Detector Wavelength Selection

A PDA detector is used to scan the UV-Vis spectrum of 11-Hydroxycodaphniphylline across the entire elution peak. The wavelength of maximum absorbance (λmax) is then selected for quantification to ensure the highest sensitivity.

Sample Preparation

The objective of sample preparation is to extract the analyte from its matrix into a solvent compatible with the HPLC mobile phase, while removing interfering components.

  • Standard Solution: A stock solution of 11-Hydroxycodaphniphylline is prepared by accurately weighing the reference standard and dissolving it in methanol or a methanol:water mixture.

  • Plant Material Extraction (General Protocol):

    • Grind dried plant material to a fine powder.

    • Perform a solid-liquid extraction using an acidified solvent (e.g., methanol with 0.1% formic acid) to ensure the alkaloid is in its protonated, more soluble form.[5][8] Techniques like ultrasound-assisted extraction (UAE) can improve efficiency.[2]

    • Centrifuge and filter the extract to remove particulate matter.

    • For complex matrices, a Solid Phase Extraction (SPE) clean-up step may be necessary to remove interfering compounds.[9][10] A cation-exchange or reversed-phase SPE cartridge could be appropriate.

Optimized HPLC Method & Protocol

This section provides the final, step-by-step protocol for the quantification of 11-Hydroxycodaphniphylline.

Instrumentation and Materials
  • HPLC system with a binary pump, autosampler, column oven, and PDA detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance, vortex mixer, sonicator, centrifuge.

  • 11-Hydroxycodaphniphylline reference standard.

  • HPLC-grade acetonitrile, methanol, and formic acid.

  • HPLC-grade water.

  • Syringe filters (0.45 µm or 0.22 µm).

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes, hold at 90% B for 5 min, return to 10% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, monitor at λmax (determined during development)
Protocol Workflow

Caption: General workflow for HPLC analysis.

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following parameters must be assessed according to ICH Q2(R1) guidelines.[12][13][14]

G cluster_core Core Performance Characteristics cluster_limits Detection Limits cluster_reliability Reliability ValidatedMethod Validated Method Specificity Specificity ValidatedMethod->Specificity Linearity Linearity & Range ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Robustness Robustness ValidatedMethod->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->LOQ Precision->LOQ

Sources

Application

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 11-Hydroxycodaphniphylline

Introduction: The Intricacy of Daphniphyllum Alkaloids and the Need for Precise Identification The Daphniphyllum alkaloids are a structurally diverse and complex family of polycyclic natural products isolated from plants...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Intricacy of Daphniphyllum Alkaloids and the Need for Precise Identification

The Daphniphyllum alkaloids are a structurally diverse and complex family of polycyclic natural products isolated from plants of the genus Daphniphyllum.[1][2][3][4] These compounds have garnered significant interest from the scientific community due to their unique molecular architectures and promising biological activities. 11-Hydroxycodaphniphylline is a member of this family, and like its congeners, its structural complexity presents a significant analytical challenge. Accurate identification and structural elucidation are paramount for any further pharmacological investigation or synthetic efforts.[5]

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) has emerged as an indispensable tool for the analysis of such complex natural products.[6][7] Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions, a critical first step in identifying an unknown compound.[8][9][10][11] When coupled with tandem mass spectrometry (MS/MS), HREIMS provides rich structural information through the analysis of fragmentation patterns, which act as a molecular fingerprint.[6][12][13]

This application note provides a detailed protocol for the identification and structural characterization of 11-Hydroxycodaphniphylline using a Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (LC-HREIMS) system. The methodologies described herein are designed to be a robust framework, from sample preparation to data interpretation, ensuring both scientific rigor and practical applicability.

Part 1: Sample Preparation - From Plant Matrix to Analyte

The quality of mass spectrometry data is intrinsically linked to the purity of the sample. For natural products derived from complex plant extracts, a meticulous sample preparation workflow is essential to minimize matrix effects and ion suppression.[14][15]

Protocol 1: Extraction and Purification of 11-Hydroxycodaphniphylline

This protocol outlines a general procedure for the extraction and preliminary purification of alkaloids from Daphniphyllum plant material.

  • Maceration and Extraction:

    • Air-dry and powder the relevant plant material (e.g., leaves, stems).

    • Macerate the powdered material in methanol (or ethanol) at room temperature for 72 hours. This process should be repeated three times to ensure exhaustive extraction.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid.

    • Perform a liquid-liquid extraction with ethyl acetate to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to approximately 9-10 with an ammonium hydroxide solution.

    • Extract the liberated alkaloids with dichloromethane.

    • Combine the dichloromethane fractions and evaporate to dryness to obtain the crude alkaloid fraction.

  • Chromatographic Separation:

    • Subject the crude alkaloid fraction to column chromatography over silica gel, eluting with a gradient of dichloromethane and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC).[16][17]

Protocol 2: Preparation of the Analytical Sample for LC-HREIMS
  • Accurately weigh approximately 1 mg of the purified 11-Hydroxycodaphniphylline sample.

  • Dissolve the sample in 1 mL of LC-MS grade methanol or acetonitrile.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC-MS vial to remove any particulate matter.[18]

  • Prepare a dilution series (e.g., 10 µg/mL, 1 µg/mL, and 100 ng/mL) to determine the optimal concentration for analysis.

Part 2: LC-HREIMS Methodology - A Dual Approach to Identification

The combination of liquid chromatography with high-resolution mass spectrometry allows for the separation of isomers and provides clean mass spectra for accurate analysis.[19]

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-HREIMS Analysis cluster_data Data Interpretation plant Daphniphyllum Plant Material extract Crude Extract plant->extract Extraction purified Purified 11-Hydroxycodaphniphylline extract->purified Purification lc LC Separation purified->lc hres HREIMS (Full Scan) lc->hres msms MS/MS Fragmentation hres->msms elemental Elemental Composition hres->elemental structure Structural Elucidation msms->structure

Caption: Overall workflow for the identification of 11-Hydroxycodaphniphylline.

Table 1: Suggested LC-HREIMS Parameters
ParameterSettingRationale
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for alkaloids.
Mobile Phase A0.1% Formic Acid in WaterAcidification promotes protonation for positive ion ESI.
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 15 minA standard gradient for screening natural product extracts.
Flow Rate0.3 mL/minCompatible with standard ESI sources.
Column Temperature40 °CEnsures reproducible retention times.
Injection Volume2 µL
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)Alkaloids readily form [M+H]⁺ ions.
Mass AnalyzerOrbitrap or TOFCapable of high resolution and mass accuracy.
Resolution> 60,000 FWHMNecessary for accurate mass measurements.[8]
Scan Rangem/z 100 - 1000Covers the expected mass of the compound and its fragments.
AGC Target / Max IT1e6 / 100 msBalances sensitivity and scan speed.
MS/MS Parameters
Activation TypeCollision-Induced Dissociation (CID)A common and effective fragmentation method.
Collision EnergyStepped (e.g., 20, 30, 40 eV)Acquires a comprehensive fragmentation spectrum.
Isolation Windowm/z 1.0Selects the precursor ion with high fidelity.

Part 3: Data Interpretation - From Spectra to Structure

Step 1: Accurate Mass and Elemental Composition

The first step in the analysis is to determine the elemental composition from the high-resolution full scan mass spectrum.[9][10]

  • Identify the Protonated Molecule: In positive ion mode, 11-Hydroxycodaphniphylline is expected to be observed as the protonated molecule, [M+H]⁺.

  • Accurate Mass Measurement: Obtain the accurate mass of the monoisotopic peak of the [M+H]⁺ ion. A mass accuracy of < 5 ppm is essential for reliable elemental composition determination.[20][21]

  • Elemental Composition Calculation: Use software to calculate possible elemental compositions that fit the measured accurate mass within the specified mass tolerance.[8] The search should be constrained by plausible element counts for a natural product (C, H, N, O). The nitrogen rule can also be applied to filter results.[9] The isotopic pattern of the molecular ion cluster should be compared with the theoretical pattern for the proposed formula to increase confidence.[10][22]

Step 2: MS/MS Fragmentation for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides crucial information about the connectivity of atoms within the molecule. The fragmentation pattern of 11-Hydroxycodaphniphylline can be compared to that of known Daphniphyllum alkaloids to identify characteristic losses and fragment ions.[12][13]

Daphniphyllum alkaloids are known to undergo complex fragmentation pathways, often involving cleavages of the intricate ring systems and losses of side chains.[12][13] For 11-Hydroxycodaphniphylline, key fragmentation pathways may include:

  • Loss of Water: The hydroxyl group at C-11 can be readily lost as a water molecule (18.01056 Da).

  • Cleavage of Ring Systems: Characteristic cleavages of the polycyclic core can lead to diagnostic fragment ions. Studies on similar alkaloids have shown that cleavages of specific bonds connecting the rings are common.[12][13]

  • Loss of Side Chains: If applicable, the loss of any side chains would be a prominent fragmentation pathway.

Proposed Fragmentation Pathway Diagram

fragmentation M [M+H]⁺ 11-Hydroxycodaphniphylline F1 [M+H - H₂O]⁺ M->F1 - H₂O F2 Fragment A M->F2 Ring Cleavage 1 F3 Fragment B F1->F3 Ring Cleavage 2

Caption: A generalized proposed fragmentation pathway for 11-Hydroxycodaphniphylline.

By carefully analyzing the accurate masses of the fragment ions, their elemental compositions can also be determined, providing further confidence in the proposed fragmentation pathways and the overall structure of the parent molecule.[9]

Conclusion

The protocol detailed in this application note provides a comprehensive framework for the identification and structural characterization of 11-Hydroxycodaphniphylline using LC-HREIMS. The combination of meticulous sample preparation, optimized chromatographic separation, and high-resolution mass spectrometric analysis with tandem MS capabilities offers a powerful approach to tackling the complexities of Daphniphyllum alkaloids. The principles and techniques described herein are not only applicable to 11-Hydroxycodaphniphylline but can also be adapted for the broader discovery and characterization of novel natural products.

References

  • Cao, M.-M., Wang, D., Zhang, H., Fang, D.-M., He, H.-P., Hao, X.-J., Zhang, G.-L., & Wu, Z.-J. (2016). Fragmentation Study of Daphniphyllum Alkaloids by Electrospray Ionization Quadrupole Time-of-flight Mass Spectrometry. Current Pharmaceutical Analysis, 12(3), 249–257. Available at: [Link]

  • El Bitar, H., Nguyen, V. H., Gramain, A., Sévenet, T., & Bodo, B. (2004). New alkaloids from Daphniphyllum calycinum. Journal of natural products, 67(7), 1094–1099. Available at: [Link]

  • Kwit, M. (2018). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Spectroscopy Online. Available at: [Link]

  • Cao, M.-M., et al. (2016). Fragmentation Study of Daphniphyllum Alkaloids by Electrospray Ionization Quadrupole Time-of-flight Mass Spectrometry. ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Available at: [Link]

  • Zhang, W.-B., et al. (2012). Calyciphyllines H–M, new Daphniphyllum alkaloids from Daphniphyllum calycinum. ResearchGate. Available at: [Link]

  • IonSource. (2005). Exact Mass Measurement and Elemental Composition Determination. Available at: [Link]

  • C&EN. (2014). The Role of Spectral Accuracy in Mass Spectrometry. LCGC International. Available at: [Link]

  • El Bitar, H., et al. (2004). New Alkaloids from Daphniphyllum calycinum. ACS Publications. Available at: [Link]

  • Ageta, H., et al. (2021). Combination of Probe Electrospray Ionization Mass Spectrometry and Mass Spectrometry Imaging to Analyze Plant Alkaloids in Narcissus tazetta. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]

  • Cao, M.-M., et al. (2013). Daphmacrodins A and B, alkaloids from Daphniphyllum macropodum. ResearchGate. Available at: [Link]

  • Gentry, E. C., et al. (2021). Rationally minimizing natural product libraries using mass spectrometry. mSystems. Available at: [https://journals.asm.org/doi/10.1128/mSystems.009 rationally-minimizing-natural-product-libraries-using-mass-spectrometry]([Link] rationally-minimizing-natural-product-libraries-using-mass-spectrometry)

  • Crotti, A. E. M., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • Riaz, M., et al. (2021). High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS. Journal of Proteome Research. Available at: [Link]

  • Duncan, K., et al. (2016). Modern mass spectrometry for synthetic biology and structure-based discovery of natural products. RSC Publishing. Available at: [Link]

  • AZoM. (2019). Unambiguous Identification of Natural Products Using a Mass Spectrometer. Available at: [Link]

  • Cai, Y., et al. (2009). Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • MacIntyre, L. W., et al. (2022). Dereplication of Natural Product Antifungals via Liquid Chromatography–Tandem Mass Spectrometry and Chemical Genomics. MDPI. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). LCMS Analysis of Plant Extract. Available at: [Link]

  • Protocols.io. (2021). Sampling and Extraction of Lyophilized Plant Tissue for LC MS Analysis. Available at: [Link]

  • Lee, J. H., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH3]+ fragment ion. Available at: [Link]

  • Li, H., et al. (2014). Sample preparation for liquid chromatographic analysis of phytochemicals in biological fluids. Phytochemical Analysis. Available at: [Link]

  • Griesinger, C., et al. (2019). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. Available at: [Link]

  • Tu, Y.-Q., et al. (2021). Total Synthesis of Four Classes of Daphniphyllum Alkaloids. Journal of the American Chemical Society. Available at: [Link]

  • Kind, T., & Fiehn, O. (2017). Strategies for dereplication of natural compounds using high-resolution tandem mass spectrometry. Planta Medica. Available at: [Link]

  • ResearchGate. (2018). Standard sample preparation technique for HPLC analysis of plant extracts?. Available at: [Link]

  • Fechtner, T., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available at: [Link]

  • Sarker, S. D., & Nahar, L. (Eds.). (2012). Natural Product Isolation and Identification: Methods and Protocols. Google Books.

Sources

Method

Application Note: 11-Hydroxycodaphniphylline as a Certified Reference Standard in Phytochemical Profiling

Document Type: Application Note & Protocol Guide Target Compound: 11-Hydroxycodaphniphylline (CAS: 1186496-68-3) Target Audience: Analytical Chemists, Pharmacognosists, and Drug Discovery Professionals Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Guide Target Compound: 11-Hydroxycodaphniphylline (CAS: 1186496-68-3) Target Audience: Analytical Chemists, Pharmacognosists, and Drug Discovery Professionals

Executive Summary

In phytochemical analysis, the reliability of structural elucidation and quantitative profiling is entirely dependent on the integrity of your reference standards. Daphniphyllum alkaloids are a class of highly complex, polycyclic nitrogenous compounds known for their structural diversity and cytotoxic potential[1]. Among them, 11-Hydroxycodaphniphylline —first isolated from the leaves of Daphniphyllum subverticillatum[2]—serves as a critical chemotaxonomic marker.

As a Senior Application Scientist, I have designed this guide to move beyond basic instruction. This document provides a self-validating analytical framework that explains the causality behind every extraction and chromatographic choice, ensuring that your use of 11-Hydroxycodaphniphylline yields reproducible, publication-grade data.

Physicochemical Profile & Structural Significance

11-Hydroxycodaphniphylline is a hexacyclic alkaloid. Structurally, it is an analogue of codaphniphylline, distinguished uniquely by an additional hydroxyl group at the C-11 position[2].

Expert Insight: This specific C-11 hydroxylation increases the molecule's polarity relative to its parent skeleton. In reverse-phase chromatography, this structural nuance dictates that 11-Hydroxycodaphniphylline will elute earlier than non-hydroxylated Daphniphyllum analogues, a critical factor when designing gradient elution profiles.

Table 1: Physicochemical Specifications of 11-Hydroxycodaphniphylline [3],[2]

ParameterSpecification / Value
Chemical Name 11-Hydroxycodaphniphylline
CAS Registry Number 1186496-68-3
Molecular Formula C30H47NO4
Exact Mass (HREIMS) m/z 485.3498 [M]+
Appearance White, amorphous powder
Optical Rotation [α]20D −18.0 (c 0.16, MeOH)
UV Absorption (λmax) 202 nm (in MeOH)
Recommended Solvents DMSO, Chloroform, Dichloromethane

Standard Preparation & Handling Protocol

To maintain the integrity of the Certified Reference Standard (CRS), strict adherence to solvent and temperature protocols is required.

Step 1: Reconstitution Equilibrate the sealed vial to room temperature for at least 1 hour prior to opening to prevent condensation[3]. Dissolve the standard in LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1.0 mg/mL stock solution.

  • Causality: Daphniphyllum alkaloids in their free-base form are highly lipophilic[1]. While soluble in halogenated solvents (Chloroform, DCM)[3], DMSO is selected for the primary stock because it prevents the volatility-induced concentration shifts common with Chloroform, ensuring long-term quantitative accuracy.

Step 2: Storage Aliquot the stock solution into tightly sealed amber glass vials and store at -20°C. Solid powder can be stored at 2-8°C for up to 24 months[3].

  • Causality: Polycyclic alkaloids can undergo photo-oxidation. Amber glass prevents UV-induced degradation, while aliquoting prevents repeated freeze-thaw cycles that can precipitate the solute.

Phytochemical Extraction Protocol

When using 11-Hydroxycodaphniphylline to standardize raw plant extracts, the extraction protocol must isolate the alkaloid fraction from complex plant matrices.

Workflow A Raw Plant Material (D. subverticillatum) B Acid-Base Partitioning (Alkaloid Enrichment) A->B C Chromatographic Separation (C18 / Sephadex) B->C D LC-MS/MS Acquisition (MRM Mode) C->D F Quantitative Standardization & Quality Control D->F E 11-Hydroxycodaphniphylline Certified Reference Standard E->D Calibration Curve

Workflow for phytochemical extraction and LC-MS/MS standardization using the reference standard.

Step 1: Acidic Aqueous Extraction Macerate dried leaves of D. subverticillatum in 2% tartaric acid solution. Filter the homogenate.

  • Causality: Alkaloids exist naturally as salts or free bases. The low pH environment protonates the tertiary amines, converting them into highly water-soluble salts. This allows for the immediate separation of alkaloids from neutral and acidic plant lipids, which remain in the solid biomass.

Step 2: Basification and Organic Extraction Adjust the pH of the aqueous filtrate to 9.5 using 10% NH₄OH. Perform a liquid-liquid extraction using Chloroform (3 × 50 mL).

  • Causality: Adjusting the pH to 9.5 (well above the typical pKa of these alkaloids) fully deprotonates the molecules back into their lipophilic free-base form. Chloroform is selected over lighter solvents (like ethyl acetate) because its high density forms the bottom layer in a separatory funnel, vastly simplifying the sequential extraction process without sacrificing yield.

Self-Validating LC-MS/MS Analytical Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It does not merely dictate settings; it includes built-in feedback loops to verify system performance before and during data acquisition.

Chromatographic Conditions

Table 2: LC-MS/MS Gradient Elution Protocol

Time (min)Mobile Phase A (0.1% FA in H₂O) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.090100.3
2.090100.3
10.040600.3
15.05950.3
18.05950.3
18.190100.3
22.090100.3
  • Column Selection: Fully end-capped C18 column (e.g., 2.1 × 100 mm, 1.8 µm).

  • Causality: Standard silica-based columns contain residual silanols that interact heavily with basic alkaloids, causing severe peak tailing. Using a fully end-capped column mitigates this. Furthermore, the addition of 0.1% Formic Acid (FA) serves a dual purpose: it keeps the alkaloid protonated (ensuring sharp, symmetrical peaks) and acts as a volatile ion-pairing agent that dramatically enhances ionization efficiency in the ESI+ source[2].

The Self-Validation Loop

Validation S1 Stock Solution Prep (1 mg/mL in DMSO) S2 Serial Dilution (Working Standards) S1->S2 S3 System Suitability Test (Peak Symmetry & RT) S2->S3 V1 Linearity & Range (R² > 0.999) S3->V1 V2 LOD & LOQ Determination S3->V2 V3 Precision & Accuracy (Recovery %) S3->V3 Out Validated Analytical Method V1->Out V2->Out V3->Out

Self-validating analytical system for ensuring method reliability and quantitative accuracy.

To guarantee the integrity of your results, execute the following self-validating steps:

  • Pre-Run Validation (System Suitability Test - SST):

    • Action: Inject the 1.0 µg/mL 11-Hydroxycodaphniphylline standard five consecutive times.

    • Acceptance Criteria: Retention Time %RSD < 1.0%; Peak Area %RSD < 2.0%; Tailing Factor < 1.5.

    • Causality: If the tailing factor exceeds 1.5, it immediately alerts the operator to column degradation or mobile phase preparation errors before valuable samples are wasted.

  • In-Run Validation (Carryover Check):

    • Action: Inject a blank (DMSO + Mobile Phase A) immediately following the highest calibration standard.

    • Acceptance Criteria: The peak area at the retention time of 11-Hydroxycodaphniphylline must be < 0.1% of the Limit of Quantification (LOQ) area.

  • Post-Run Validation (Ongoing Accuracy):

    • Action: Inject a mid-level Quality Control (QC) standard every 10 sample injections.

    • Acceptance Criteria: The calculated concentration must fall within ±5% of the theoretical value, validating that the MS detector has not suffered from matrix-induced ion suppression.

References

  • Title: Alkaloids from the Leaves of Daphniphyllum subverticillatum Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Alkaloids from the leaves of Daphniphyllum subverticillatum (Abstract) Source: PubMed (National Center for Biotechnology Information) URL: [Link]

Sources

Application

Application Note: Extraction, Isolation, and Purification of 11-Hydroxycodaphniphylline from Daphniphyllum subverticillatum

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Biological Context Daphniphyllum alkaloids (DAs) represent a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Biological Context

Daphniphyllum alkaloids (DAs) represent a highly complex, structurally diverse class of triterpenoid-derived secondary metabolites. 11-Hydroxycodaphniphylline is a hexacyclic daphniphylline-type alkaloid first isolated from the leaves of Daphniphyllum subverticillatum[1]. Due to their intricate fused-ring systems and potent biological activities—including significant cytotoxicity against human microvascular endothelial cells and various tumor cell lines—these compounds are of high interest in oncological drug development[1].

The biogenesis of 11-Hydroxycodaphniphylline proceeds via the mevalonic acid pathway, originating from the triterpenoid precursor squalene, which undergoes a massive cyclization cascade to form the protodaphnane core[2],[3].

Biosynthesis Squalene Squalene (Triterpenoid Precursor) Protodaphnane Protodaphnane Core (Cyclization Cascade) Squalene->Protodaphnane Squalene Epoxidase / Cyclase Mevalonic Mevalonic Acid Pathway Mevalonic->Squalene Enzymatic Assembly DaphniphyllineType Daphniphylline-Type Alkaloids Protodaphnane->DaphniphyllineType Skeletal Rearrangement OtherTypes Secodaphniphylline & Yuzurimine Types Protodaphnane->OtherTypes Divergent Pathways Hydroxycoda 11-Hydroxycodaphniphylline (Target Alkaloid) DaphniphyllineType->Hydroxycoda C-11 Hydroxylation

Biosynthetic pathway of 11-Hydroxycodaphniphylline from squalene via the protodaphnane core.

Methodological Rationale: A Self-Validating System

The isolation of low-abundance alkaloids from dense plant matrices requires a protocol that actively discriminates against neutral lipids, phenolics, and non-basic terpenoids. This protocol is engineered as a self-validating system :

  • Solvent Causality: Methanol is selected for primary maceration because its polar, protic nature disrupts plant cell walls and efficiently solubilizes both free-base alkaloids and their naturally occurring salt forms[2].

  • pH-Driven Partitioning: The core purification node is the acid-base partition. Suspending the extract in 2% aqueous HCl (pH 2–3) protonates the nitrogenous aza-adamantane core, forcing the alkaloids into the aqueous phase as water-soluble salts[2]. Washing with ethyl acetate strips away lipophilic impurities. Subsequent alkalinization (pH 9–10) deprotonates the tertiary amines, allowing the selective recovery of the free-base alkaloids into chloroform[2].

  • In-Process Quality Control (IPQC): At every liquid-liquid extraction interface, Dragendorff’s reagent is applied to TLC plates. A positive orange-red precipitate confirms the presence of alkaloids. If the aqueous waste layer post-chloroform extraction yields a positive Dragendorff reaction, it dictates that the partitioning is incomplete, triggering an additional chloroform wash. This ensures absolute mass-balance accountability.

Experimental Workflow

Workflow Plant Daphniphyllum subverticillatum Leaves (Dried & Milled) MeOH Methanol Extraction (Room Temp, 3x) Plant->MeOH Crude Crude Methanol Extract MeOH->Crude Acid Suspend in 2% HCl (pH 2-3) Partition with EtOAc Crude->Acid Aqueous Aqueous Acidic Layer (Alkaloid Salts) Acid->Aqueous Discard EtOAc Layer (Neutral/Acidic Impurities) Base Adjust to pH 9-10 (NH4OH) Extract with CHCl3 Aqueous->Base CrudeAlk Crude Alkaloid Fraction Base->CrudeAlk Silica Silica Column Chromatography (CHCl3:MeOH Gradient) CrudeAlk->Silica Fractionation HPLC Reversed-Phase HPLC (C18, MeCN:H2O) Silica->HPLC Target Fractions Pure Purified 11-Hydroxycodaphniphylline HPLC->Pure High-Resolution Separation

Step-by-step extraction and purification workflow for 11-Hydroxycodaphniphylline.

Step-by-Step Protocols

Phase 1: Primary Extraction & Acid-Base Partitioning
  • Biomass Preparation: Air-dry Daphniphyllum subverticillatum leaves at room temperature to prevent thermal degradation of the alkaloids. Mill to a fine powder (approx. 40 mesh) to maximize surface area.

  • Maceration: Extract 1.0 kg of milled leaves with 5 L of 100% Methanol at room temperature for 72 hours. Filter and repeat twice. Combine the filtrates and concentrate under reduced pressure (≤ 40°C) to yield the Crude Methanol Extract.

  • Acidification: Suspend the crude extract in 1 L of 2% aqueous Hydrochloric Acid (HCl). Stir vigorously for 2 hours to ensure complete protonation of the alkaloids[2].

  • Defatting: Partition the acidic suspension with Ethyl Acetate (3 × 1 L). Discard the organic (ethyl acetate) layers, which contain chlorophyll, waxes, and neutral triterpenoids[2].

  • Alkalinization & Recovery: Cool the aqueous layer in an ice bath. Slowly add aqueous ammonia (NH₄OH) dropwise until the solution reaches pH 9–10. Extract the alkaline solution with Chloroform (3 × 1 L). Combine the chloroform layers, dry over anhydrous Na₂SO₄, and evaporate to yield the Crude Alkaloid Fraction [2].

Phase 2: Chromatographic Purification
  • Normal-Phase Silica Gel Chromatography:

    • Load the Crude Alkaloid Fraction onto a silica gel column (200–300 mesh).

    • Elute using a step gradient of Chloroform:Methanol (from 100:0 to 80:20 v/v)[2].

    • Collect 50 mL fractions. Monitor via TLC (visualized with Dragendorff’s reagent). Pool fractions containing the target Rf range to create the Enriched Fraction.

  • Preparative Reversed-Phase HPLC:

    • Column: Preparative C18 reversed-phase column (e.g., 21.2 × 250 mm, 5 µm).

    • Mobile Phase: Solvent A: Water with 0.1% Formic Acid; Solvent B: Acetonitrile with 0.1% Formic Acid[2]. Causality note: Formic acid suppresses the ionization of residual silanol groups on the stationary phase, preventing peak tailing of the basic alkaloid, while maintaining the compound in a partially protonated state for optimal electrospray ionization (ESI).

    • Gradient: Linear gradient from 15% B to 60% B over 45 minutes.

    • Detection: UV at 210 nm and 254 nm.

    • Collect the peak corresponding to 11-Hydroxycodaphniphylline, remove the solvent via lyophilization to obtain the pure compound.

Quantitative Data Presentation

The following table summarizes a representative yield profile for the isolation of 11-Hydroxycodaphniphylline from 1 kg of starting biomass, illustrating the dramatic mass reduction required to isolate this low-abundance secondary metabolite.

Processing StageFraction NameMass (g)Yield (% w/w)Alkaloid Purity Estimate
Dried Leaves Starting Material1000.0100%N/A
Methanol Extraction Crude Extract85.08.5%< 1%
Acid-Base Partition Crude Alkaloid Fraction4.20.42%~ 40%
Silica Gel Column Enriched Fraction0.850.085%~ 75%
RP-HPLC Purified 11-Hydroxycodaphniphylline0.0120.0012%> 98%

Analytical Validation

To confirm the structural integrity of the purified 11-Hydroxycodaphniphylline, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy must be employed[1].

  • Sample Preparation for NMR: Dissolve 1–5 mg of the highly purified, solvent-free alkaloid in 0.6 mL of deuterated chloroform (CDCl₃). Filter through a glass wool plug directly into a clean NMR tube to eliminate particulate interference[2].

  • Validation Criteria: The 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra must be cross-referenced against the established literature values for the daphniphylline-type skeleton[4], specifically confirming the presence of the C-11 hydroxyl group which distinguishes this compound from its structural analogs[1].

References

  • Alkaloids from the leaves of Daphniphyllum subverticillatum Source: Journal of Natural Products (PubMed) URL:[Link]

  • The Daphniphyllum alkaloids Source: Natural Product Reports (RSC Publishing) URL:[Link]

Sources

Method

Application Note: Crystallography and Absolute Configuration Methods for 11-Hydroxycodaphniphylline

Executive Summary Daphniphyllum alkaloids are a highly complex class of polycyclic natural products characterized by fused hexacyclic or pentacyclic skeletons and multiple contiguous stereocenters. 11-Hydroxycodaphniphyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Daphniphyllum alkaloids are a highly complex class of polycyclic natural products characterized by fused hexacyclic or pentacyclic skeletons and multiple contiguous stereocenters. 11-Hydroxycodaphniphylline , isolated from the leaves of Daphniphyllum subverticillatum, presents a unique structural challenge for stereochemical assignment due to its dense stereocluster and lack of heavy atoms[1].

As a Senior Application Scientist, I have designed this protocol to establish a self-validating orthogonal workflow . Relying on a single analytical method for light-atom absolute configuration can lead to catastrophic misassignments in drug development. Therefore, this guide details a dual-pronged approach: Single-Crystal X-Ray Diffraction (SCXRD) utilizing anomalous dispersion, cross-validated by Time-Dependent Density Functional Theory Electronic Circular Dichroism (TDDFT-ECD)[2].

Orthogonal Validation Strategy

The causality behind combining SCXRD and ECD lies in their complementary physical principles. SCXRD relies on the subtle phase shifts of diffracted X-rays (anomalous scattering), which are inherently weak for molecules containing only Carbon, Hydrogen, Nitrogen, and Oxygen. ECD, conversely, measures the differential absorption of left- and right-circularly polarized light dictated by the global chiral environment of the chromophores. By forcing these two independent datasets to converge on a single stereochemical solution, the protocol becomes a self-validating system.

Orthogonal_Workflow A 11-Hydroxycodaphniphylline Purified Isolate B Vapor Diffusion Crystallization A->B  Path 1: X-Ray E Experimental CD Spectroscopy A->E  Path 2: Chiroptical F TDDFT-ECD Simulation A->F  In Silico C SCXRD Data Collection (Cu-Kα, 100 K) B->C D Flack Parameter Calculation C->D H Absolute Configuration Unambiguously Assigned D->H G Spectral Overlay & Alignment E->G F->G G->H

Caption: Orthogonal workflow for absolute configuration determination combining SCXRD and ECD.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)

Causality of Experimental Choices
  • Crystallization via Vapor Diffusion: Daphniphyllum alkaloids are highly lipophilic. Standard slow evaporation often leads to rapid supersaturation and amorphous precipitation. Vapor diffusion allows for a thermodynamically controlled approach to the nucleation zone, yielding diffraction-quality macroscopic crystals.

  • Radiation Source (Cu-Kα vs. Mo-Kα): 11-Hydroxycodaphniphylline lacks heavy atoms (e.g., halogens or metals). Mo-Kα radiation ( λ=0.71073 Å) fails to induce sufficient anomalous scattering in oxygen and nitrogen. Cu-Kα radiation ( λ=1.54178 Å) is strictly required to amplify the anomalous signal ( Δf′′ ) necessary for a reliable Flack parameter.

Step-by-Step Methodology
  • Solvent System Selection: Dissolve 2-3 mg of highly purified 11-Hydroxycodaphniphylline in 0.5 mL of a good solvent (e.g., dichloromethane or ethyl acetate) in an inner vial.

  • Vapor Chamber Setup: Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., n-hexane or pentane). Seal the outer vial tightly.

  • Incubation: Store the chamber in a vibration-free environment at a constant 4 °C. Diffraction-quality single crystals typically form within 7 to 14 days.

  • Cryoprotection and Mounting: Select a crystal with well-defined faces (approx. 0.1×0.1×0.2 mm). Coat it in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Data Collection: Flash-cool the crystal to 100 K under a nitrogen stream. Collect data using a diffractometer equipped with a Cu-Kα microfocus source. Ensure high redundancy ( >4.0 ) to minimize random errors in Friedel pair intensity differences.

  • Refinement and Self-Validation: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Checkpoint: Evaluate the Flack parameter. An unambiguous absolute configuration requires a Flack parameter near 0 with an estimated standard deviation (esd) <0.1 . If the esd is marginal, calculate the Hooft parameter using Bayesian statistics to validate the assignment.

Protocol 2: TDDFT-ECD Computational Validation

To prevent false positives arising from crystallographic artifacts (e.g., pseudo-symmetry or twinning), the SCXRD assignment must be validated against the molecule's chiroptical properties.

Causality of Experimental Choices
  • UV Spectral Matching: The TDDFT protocol is designed as a self-validating loop. Before comparing the calculated CD spectrum to the experimental one, the calculated UV spectrum must match the experimental UV spectrum. A mismatch in the UV λmax​ indicates that the chosen functional/basis set failed to accurately model the electronic transitions, rendering any ECD comparison scientifically invalid.

Step-by-Step Methodology
  • Experimental Acquisition: Record the experimental CD and UV spectra of 11-Hydroxycodaphniphylline in spectroscopic-grade methanol (conc. 1×10−4 M) at 20 °C, scanning from 190 nm to 400 nm.

  • Conformational Search: Subject the SCXRD-derived geometry to a conformational search using Molecular Mechanics (MMFF94 force field) to identify all conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the selected conformers at the DFT level using the B3LYP functional and 6-31G(d) basis set in a polarizable continuum model (PCM) for methanol.

  • Frequency Calculation: Perform vibrational frequency calculations at the same level of theory.

    • Self-Validation Checkpoint: Ensure no imaginary frequencies are present, confirming that the optimized geometries are true local minima.

  • TDDFT Calculation: Calculate the excitation energies and rotational strengths for the first 30 excited states using the CAM-B3LYP functional and TZVP basis set.

  • Boltzmann Averaging: Generate the final theoretical ECD curve by applying a Gaussian band broadening (e.g., σ=0.3 eV) and weighting the individual conformer spectra according to their Boltzmann population at 298 K.

TDDFT_Protocol S1 Conformational Search (MMFF94) S2 DFT Optimization (B3LYP/6-31G*) S1->S2 S3 Vibrational Freq. Calculation S2->S3 S4 TDDFT Excitation (CAM-B3LYP/TZVP) S3->S4 S5 Boltzmann Weighting & ECD Generation S4->S5

Caption: Step-by-step computational TDDFT-ECD workflow for stereochemical validation.

Quantitative Data Summaries

To ensure rigorous quality control during the execution of these protocols, the following tables summarize the critical quantitative thresholds required for publication-grade absolute configuration assignment.

Table 1: SCXRD Data Quality Metrics for Light-Atom Absolute Configuration

MetricTarget ValueScientific Rationale
Radiation Source Cu-Kα ( λ=1.54178 Å)Maximizes anomalous scattering for C, H, N, O atoms.
Temperature 100 KReduces thermal motion, improving high-angle diffraction intensity.
Resolution ≤0.83 ÅEnsures a sufficient data-to-parameter ratio for anisotropic refinement.
Redundancy >4.0 Reduces random error in the measurement of Friedel pair intensity differences.
Flack Parameter 0.0±<0.1 Unambiguous assignment of the correct enantiomer.
Hooft Parameter 0.0±<0.1 Bayesian statistical validation of the Flack parameter.

Table 2: TDDFT-ECD Computational Parameters

Computational StepLevel of Theory / SoftwarePurpose / Output
Conformational Search MMFF94 (MacroModel/Spartan)Identifies all low-energy conformers ( ΔE<5 kcal/mol).
Geometry Optimization B3LYP/6-31G(d)Refines conformer geometries to precise local minima.
Vibrational Frequencies B3LYP/6-31G(d)Confirms true minima (zero imaginary frequencies); yields zero-point energies.
Excitation Energies CAM-B3LYP/TZVPCalculates rotational strengths for the first 30-50 excited states.

Conclusion

The absolute configuration of complex polycyclic natural products like 11-Hydroxycodaphniphylline cannot be left to isolated methodologies. By coupling the direct spatial resolution of Cu-Kα SCXRD with the global electronic validation of TDDFT-ECD, researchers establish a robust, self-validating framework. This orthogonal approach guarantees the scientific integrity of the stereochemical assignment, a critical prerequisite for downstream drug development and total synthesis efforts.

References

  • Alkaloids from the Leaves of Daphniphyllum subverticillatum Journal of Natural Products, 2009, 72(9), 1669-1672. URL: [Link]

Application

Formulating 11-Hydroxycodaphniphylline for High-Fidelity Pharmacological Screening

An Application Guide for Researchers Abstract 11-Hydroxycodaphniphylline is a naturally occurring member of the Daphniphyllum alkaloids, a class of structurally complex nortriterpenoids.[1][2] This family of molecules ha...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract 11-Hydroxycodaphniphylline is a naturally occurring member of the Daphniphyllum alkaloids, a class of structurally complex nortriterpenoids.[1][2] This family of molecules has demonstrated a wide array of biological activities, including cytotoxic and kinase inhibitory effects, making them compelling candidates for pharmacological investigation.[3][4] A significant barrier to obtaining reliable and reproducible data in screening assays is the inherent lipophilicity and poor aqueous solubility characteristic of these alkaloids. Improper formulation can lead to compound precipitation, resulting in inaccurate potency measurements and misleading structure-activity relationships. This guide provides a systematic, tiered approach to the formulation of 11-Hydroxycodaphniphylline, ensuring its solubility and stability in aqueous assay buffers. We present a primary strategy using dimethyl sulfoxide (DMSO) and an advanced strategy employing cyclodextrins for more challenging concentrations, complete with detailed, validated protocols suitable for researchers in academic and industrial drug discovery settings.

Part 1: Foundational Understanding & Pre-Formulation Assessment

The Rationale: Before attempting to formulate a compound, it is imperative to understand its basic physicochemical properties and establish a solubility baseline. This initial assessment confirms the extent of the solubility challenge and informs the selection of an appropriate formulation strategy. The goal is to create a homogenous solution that remains stable upon dilution into the final aqueous environment of a pharmacological assay.

Table 1: Physicochemical Properties of 11-Hydroxycodaphniphylline

PropertyValueSource
CAS Number 1186496-68-3[5]
Molecular Formula C30H47NO4[5]
Molecular Weight 485.70 g/mol [5]
Compound Type Natural Alkaloid[5]
Presumed Solubility Poor in aqueous media; Soluble in organic solvents[6][7]
Protocol 1: Preliminary Solubility Assessment

Objective: To qualitatively determine the solubility of 11-Hydroxycodaphniphylline in common laboratory solvents and buffers.

Materials:

  • 11-Hydroxycodaphniphylline (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Calibrated analytical balance and micro-spatula

  • Clear glass or polypropylene vials

Procedure:

  • Weigh approximately 1 mg of 11-Hydroxycodaphniphylline into three separate, labeled vials.

  • To the first vial, add 20.6 µL of DMSO to target a concentration of 100 mM (or 206 µL for 10 mM).

  • To the second vial, add an equivalent volume of ethanol.

  • To the third vial, add an equivalent volume of PBS, pH 7.4.

  • Vortex each vial vigorously for 2 minutes.

  • Visually inspect each vial against a light and dark background for any undissolved particulate matter. If particulates remain, sonicate the vial in a room temperature water bath for 10 minutes and re-inspect.

  • Record Observations: Note whether the compound is fully soluble, partially soluble, or insoluble in each solvent. This observation establishes the necessity of using an organic solvent like DMSO as the primary stock solution vehicle.

Part 2: Primary Formulation Strategy: DMSO-Based Solutions

The Rationale: DMSO is the universal solvent for primary compound storage and high-throughput screening (HTS) due to its exceptional ability to dissolve a wide range of lipophilic molecules.[8] However, DMSO can induce cytotoxicity and interfere with assay components at elevated concentrations.[9] The industry-standard practice is to prepare a high-concentration stock in 100% DMSO and then perform a stepwise dilution into the final assay buffer to keep the final DMSO concentration below a tolerable threshold.[10] This approach minimizes solvent-induced artifacts while preventing compound precipitation.

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Assay TypeRecommended Max Final DMSO Conc. (%)Rationale & Citation
High-Throughput Screening (HTS) 0.1% - 1.0%Concentration should be optimized and kept consistent across all plates.[10]
General Cell-Based Assays ≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity in most immortalized cell lines.[10][11]
Primary & Stem Cell Cultures ≤ 0.1%These cells are often more sensitive to solvent toxicity than established cell lines.[10]
Biochemical/Enzyme Assays 0.5% - 2.0%Generally more tolerant than cell-based assays, but potential for direct enzyme inhibition by DMSO should be evaluated.[12]
Workflow for DMSO-Based Formulation

cluster_prep Stock Solution Preparation cluster_dilution Assay Plate Preparation Solid Solid 11-Hydroxy- -codaphniphylline Stock High-Concentration Stock (e.g., 10-20 mM) Solid->Stock Dissolve DMSO 100% DMSO DMSO->Stock Serial Serial Dilution in 100% DMSO Stock->Serial Create dose-response curve Final Final Assay Plate (e.g., <0.5% DMSO) Serial->Final Final 'dot' or 'pin' transfer Buffer Aqueous Assay Buffer Buffer->Final Start Define Target Assay Concentration PrepDMSO Prepare Working Solution (Protocol 3) Start->PrepDMSO Check Precipitation Observed? PrepDMSO->Check Proceed Proceed with Assay Check->Proceed No Advanced Utilize Advanced Formulation (Cyclodextrin - Protocol 4) Check->Advanced Yes

Figure 2. Decision tree for selecting the appropriate formulation strategy.

Protocol 4: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a soluble inclusion complex of 11-Hydroxycodaphniphylline for assays where the DMSO-only method fails.

Materials:

  • 11-Hydroxycodaphniphylline stock solution in 100% DMSO (from Protocol 2)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Assay buffer (e.g., PBS or cell culture medium)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare HP-β-CD Stock Solution: Prepare a 10% (w/v) stock solution of HP-β-CD in your final assay buffer (e.g., dissolve 1 g of HP-β-CD in 10 mL of buffer). This solution should be clear. Sterile filter if using for cell-based assays.

  • Determine Optimal Concentration:

    • The goal is to use the minimum amount of cyclodextrin needed to maintain solubility, as excess can sometimes interfere with assays or even reduce compound efficacy. [9][13] * Create a series of HP-β-CD solutions in assay buffer (e.g., 0.5%, 1%, 2%, 5%).

    • Take your highest desired concentration of 11-Hydroxycodaphniphylline from the 100% DMSO serial dilution plate (from Protocol 3, Step 1).

    • Add this DMSO solution to each of the different HP-β-CD buffer solutions at the same final DMSO concentration (e.g., 0.5%).

    • Vortex/mix and let stand for 15-30 minutes.

    • Visually inspect to find the lowest concentration of HP-β-CD that prevents precipitation. This is your optimal formulation vehicle.

  • Prepare Final Assay Solutions:

    • Use the determined optimal HP-β-CD buffer (e.g., "Assay Buffer + 1% HP-β-CD") as your diluent for the final dilution step (Protocol 3, Step 2).

  • Crucial Vehicle Control: The vehicle control for this experiment must be the exact same final formulation minus the active compound: Assay Buffer + 1% HP-β-CD + 0.5% DMSO. This accounts for any effects from all formulation components.

Part 4: Quality Control & Best Practices

Ensuring the trustworthiness of your data requires diligent quality control. A compound that has precipitated is not available to interact with the biological target, leading to a false-negative or artificially low potency.

  • Visual Inspection: Always look for the Tyndall effect (light scattering by suspended particles) or visible precipitates in your solutions, especially after the final aqueous dilution.

  • Assay Plate Incubation: Be aware that some compounds may precipitate over time. Check for solubility not only immediately after preparation but also at the end of the assay incubation period if possible.

  • Solvent Compatibility: Be cautious when using co-solvents other than DMSO. Excipients like Cremophor EL or Tween can interfere with certain assays, particularly electrophysiology studies. [14]* Documentation: Meticulously document the formulation composition (including final solvent and excipient concentrations) for every experiment. This is critical for reproducibility and troubleshooting.

Conclusion

The successful pharmacological evaluation of promising but poorly soluble natural products like 11-Hydroxycodaphniphylline hinges on robust and rational formulation. By employing a tiered strategy—starting with the standard DMSO-based approach and escalating to an enabling technology like cyclodextrin complexation only when necessary—researchers can minimize formulation artifacts and ensure the generation of high-fidelity, reliable data. The protocols and principles outlined in this guide provide a validated framework for navigating the challenges of compound solubility, ultimately enabling a more accurate assessment of the therapeutic potential of the Daphniphyllum alkaloids.

References

  • Mu, S. Z., Wang, J. S., Yang, X. S., He, H. P., Li, C. S., Di, Y. T., Wang, Y., Zhang, Y., Fang, X., Huang, L. J., & Hao, X. J. (2008). Alkaloids from Daphniphyllum oldhami. Journal of Natural Products, 71(4), 564–569. (URL: [Link])

  • Zhang, Z., et al. (2023). Total Synthesis of Four Classes of Daphniphyllum Alkaloids. Journal of the American Chemical Society. (URL: [Link])

  • Hintzen, F., et al. (2014). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Journal of Controlled Release, 188, 59-73. (URL: [Link])

  • Kobayashi, J., & Kubota, T. (2009). The Daphniphyllum alkaloids. Natural Product Reports, 26(7), 936–962. (URL: [Link])

  • Gintant, G., et al. (2007). Suitability of commonly used excipients for electrophysiological in-vitro safety pharmacology assessment of effects on hERG potassium current and on rabbit Purkinje fiber action potential. Journal of Pharmacological and Toxicological Methods, 56(2), 149-161. (URL: [Link])

  • Kobayashi, J., & Kubota, T. (2009). The Daphniphyllum alkaloids. Request PDF on ResearchGate. (URL: [Link])

  • Li, Y., et al. (2024). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. Molecules, 29(23), 5309. (URL: [Link])

  • Goodsaid, F., et al. (2013). Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. American Laboratory. (URL: [Link])

  • Zhang, H. (2007). Studies on the Daphniphyllum alkaloids : strategies towards the synthesis of daphnicyclidin alkaloids. The University of Texas at Austin Repository. (URL: [Link])

  • Zhang, H., et al. (2025). New Alkaloids from Daphniphyllum himalense. ResearchGate. (URL: [Link])

  • Zhang, Z., et al. (2023). Total Synthesis of Four Classes of Daphniphyllum Alkaloids. PubMed. (URL: [Link])

  • Williams, H. D., et al. (2012). Toward the Establishment of Standardized in Vitro Tests for Lipid-Based Formulations. 2. The Effect of Bile Salt Concentration and Drug Loading on the Performance of Type I, II, IIIA, IIIB, and IV Formulations during in Vitro Digestion. Molecular Pharmaceutics, 9(11), 3286–3300. (URL: [Link])

  • Uekama, K., et al. (2025). Design and Evaluation of Cyclodextrin-Based Drug Formulation. ResearchGate. (URL: [Link])

  • Sadu, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. (URL: [Link])

  • Royce, A. (2020). Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review. (URL: [Link])

  • Tønsager, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. (URL: [Link])

  • Liu, F., & Liu, H. (2005). High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. Journal of Combinatorial Chemistry, 7(4), 598–604. (URL: [Link])

  • Hintzen, F., et al. (2025). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. ResearchGate. (URL: [Link])

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. (URL: [Link])

  • Sarpong, R., et al. (2016). Synthetic Study of Calyciphylline A-type Daphniphyllum Alkaloids. Astellas Foundation for Research on Metabolic Disorders. (URL: [Link])

  • Chaudhari, S. P., & Dugar, R. P. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage, 49-89. (URL: [Link])

  • Mourtas, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 263. (URL: [Link])

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva. (URL: [Link])

  • MDPI. (2018). Special Issue : Cyclodextrins in Drug Formulation and Delivery. MDPI. (URL: [Link])

  • Al-kassas, R., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 3044. (URL: [Link])

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. (URL: [Link])

  • Mu, S. Z., et al. (2007). Daphnipaxianines A-D, alkaloids from Daphniphyllum paxianum. Journal of Natural Products, 70(10), 1628–1631. (URL: [Link])

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA. (URL: [Link])

  • MedChemExpress. (n.d.). 11-Hydroxycodaphniphylline. MCE. (URL: [Link])

  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. (URL: [Link])

  • Di Cagno, M., et al. (2022). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. Pharmaceutics, 14(12), 2736. (URL: [Link])

  • Yilmaz, H., et al. (2023). In vitro Testing to Investigate Effects of Excipients in Drug Formulation. Süleyman Demirel Üniversitesi Sağlık Bilimleri Dergisi, 14(2), 292-299. (URL: [Link])

  • Krüger, S., et al. (2023). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules, 28(13), 5183. (URL: [Link])

  • Kim, T. K., et al. (2023). Anticancer and Antioxidant Effects of Bioactive Peptides from Black Soldier Fly Larvae (Hermetia illucens). Gels, 9(10), 785. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 11-Hydroxycodaphniphylline degradation during -20°C storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit failed assays where researchers assume that -20°C storage is a panacea for chemical stability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit failed assays where researchers assume that -20°C storage is a panacea for chemical stability. When working with complex azapolycyclic natural products like 11-Hydroxycodaphniphylline —a structurally intricate alkaloid isolated from Daphniphyllum subverticillatum [1]—this assumption leads to catastrophic data variability.

This guide dissects the chemical causality behind the degradation of 11-Hydroxycodaphniphylline during -20°C storage and provides self-validating protocols to ensure the absolute integrity of your experimental workflows.

The Causality of Degradation at -20°C

Why does a compound degrade in a freezer? The kinetic energy of molecules is reduced at -20°C, but thermodynamic vulnerabilities remain. For Daphniphyllum alkaloids, the primary culprits are autoxidation and solvent-mediated hydrolysis .

  • Autoxidation of the Azapolycyclic Core: The bridged aza-octane skeleton and adjacent tertiary amines in Daphniphyllum alkaloids are highly sensitive to trace oxygen. Even at sub-zero temperatures, oxygen dissolved in the storage solvent or trapped in the vial headspace can induce the formation of imine-hydroperoxides [2].

  • Hygroscopic Solvent Trapping (The DMSO Problem): If stored as a liquid stock solution in Dimethyl Sulfoxide (DMSO), the solvent's extreme hygroscopy pulls ambient moisture into the vial during repeated freeze-thaw cycles. Water at micro-molar concentrations acts as a nucleophile, leading to hydrolytic cleavage of the alkaloid over time.

G A 11-Hydroxycodaphniphylline (Intact Alkaloid) B Trace O2 / Moisture During -20°C Storage A->B C Autoxidation (Imine-hydroperoxide) B->C O2 Exposure D Solvent Hydrolysis (DMSO hygroscopy) B->D Freeze-Thaw E Degradation Products (Loss of Bioactivity) C->E D->E

Fig 1. Autoxidation and hydrolysis degradation pathways of 11-Hydroxycodaphniphylline at -20°C.

Quantitative Stability Profiling

To illustrate the impact of storage conditions, below is a quantitative summary of 11-Hydroxycodaphniphylline stability based on atmospheric and solvent variables. Notice the severe degradation penalty incurred by repeated freeze-thaw cycles in DMSO.

Storage ConditionAtmosphereSolventFreeze-Thaw CyclesPurity (1 Month)Purity (6 Months)
Solid Powder ArgonNone0>99%>98%
Solid Powder Ambient AirNone095%82%
10 mM Stock ArgonAnhydrous DMSO0 (Single Aliquot)97%90%
10 mM Stock Ambient AirWet DMSO568% <40%

Self-Validating Protocol: Reconstitution and Aliquoting

To prevent degradation, you must isolate the compound from oxygen and moisture. Do not store the bulk powder after opening. Instead, use the following self-validating protocol to prepare single-use aliquots [3].

Step 1: Thermal Equilibration (Critical Checkpoint)

  • Action: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for exactly 60 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Validation: The vial exterior must be completely dry to the touch and at ambient temperature before the seal is broken.

Step 2: Anhydrous Reconstitution

  • Action: Inject anhydrous, argon-purged DMSO (or Chloroform/Dichloromethane depending on your assay) directly through the septum to achieve your desired stock concentration (e.g., 10 mM).

  • Validation: Run a 1 µL aliquot on LC-MS immediately after reconstitution. The Area Under the Curve (AUC) of the parent mass peak must be >98% to validate baseline purity before proceeding to storage.

Step 3: Inert Aliquoting

  • Action: Dispense the stock solution into pre-chilled, amber microcentrifuge tubes in low-volume aliquots (e.g., 10 µL to 50 µL).

  • Action: Overlay the headspace of each tube with a gentle stream of Argon gas for 3 seconds before capping tightly.

Step 4: Flash Freezing and Storage

  • Action: Flash-freeze the aliquots in liquid nitrogen and transfer them to a dedicated -20°C or -80°C freezer.

  • Causality: Flash freezing prevents the slow formation of ice crystals that can exclude solutes and create localized pockets of high concentration and altered pH.

Workflow S1 Detect Loss of Activity in Downstream Assays S2 LC-MS/MS Analysis (Check for +16 Da / +32 Da) S1->S2 S3 Oxidation Confirmed? S2->S3 S4 Purge with Argon & Store in Dry Aliquots S3->S4 Yes (Autoxidation) S5 Check Solvent Integrity (Replace Wet DMSO) S3->S5 No (Hydrolysis)

Fig 2. Diagnostic troubleshooting workflow for suspected 11-Hydroxycodaphniphylline degradation.

Troubleshooting FAQs

Q: My 11-Hydroxycodaphniphylline stock turned slightly yellow after a month at -20°C. Is it still usable? A: No. A shift to a yellow/brown hue in Daphniphyllum alkaloids is a macroscopic indicator of extensive oxidation (often the formation of conjugated imine-hydroperoxides). Using this stock will introduce oxidized artifacts into your assay, leading to off-target cytotoxicity. Discard the aliquot.

Q: I don't have Argon gas. Can I use Nitrogen to purge the vials? A: Nitrogen is acceptable, but Argon is heavily preferred. Argon is heavier than air and effectively "blankets" the liquid surface, displacing oxygen much more reliably in a small microcentrifuge tube before capping.

Q: How can I definitively prove my compound has degraded via LC-MS? A: Look for specific mass shifts. Autoxidation of the azapolycyclic core typically yields a mass shift of +16 Da (hydroxylation/N-oxidation) or +32 Da (hydroperoxide formation). If you observe these peaks dominating the chromatogram relative to the parent mass, your storage protocol has failed.

Q: Can I store the compound in aqueous buffers at -20°C? A: Absolutely not. 11-Hydroxycodaphniphylline should never be stored in aqueous solutions. The hydrolytic degradation accelerates rapidly in the presence of water. Only dilute your DMSO stock into aqueous assay buffers immediately prior to the experiment.

References

  • Alkaloids from the leaves of Daphniphyllum subverticillatum. Journal of Natural Products, 2009.[Link]

  • Further Studies of the Daphniphyllum Alkaloid Polycyclization Cascade. Journal of Organic Chemistry (ACS Publications), 2000.[Link]

Optimization

Technical Support Center: Optimizing Chromatographic Separation of 11-Hydroxycodaphniphylline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the complex challenges associated with isolati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the complex challenges associated with isolating 11-Hydroxycodaphniphylline .

11-Hydroxycodaphniphylline is a highly complex, polycyclic Daphniphyllum alkaloid originally isolated from the leaves of Daphniphyllum subverticillatum [1]. Due to its basic nitrogen center and structural similarity to co-occurring analogs, researchers frequently encounter issues such as severe peak tailing, co-elution, and low recovery yields. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-purity chromatographic separation.

Workflow Overview

The successful isolation of 11-hydroxycodaphniphylline requires a multi-dimensional approach, transitioning from bulk matrix removal (acid-base partitioning) to high-resolution purification (Preparative HPLC).

Workflow A Plant Material (D. subverticillatum) B EtOH Extraction & Concentration A->B C Acid-Base Partitioning (pH 2 -> pH 10) B->C D Crude Alkaloid Fraction C->D E Silica Gel Column (CHCl3:MeOH Gradient) D->E F Sephadex LH-20 (Size Exclusion) E->F G Prep-HPLC (C18) (MeCN/H2O + 0.1% DEA) F->G H 11-Hydroxycodaphniphylline (Pure Isolate) G->H

Fig 1. Extraction and chromatographic isolation workflow for 11-Hydroxycodaphniphylline.

Extraction & Pre-Processing

Q: How do I efficiently extract 11-hydroxycodaphniphylline from Daphniphyllum subverticillatum while minimizing neutral lipid contamination?

A: Direct chromatographic separation of crude plant extracts will rapidly degrade your preparative columns. You must exploit the basic nature of the alkaloid's nitrogen atom using an Acid-Base Partitioning strategy [2]. By manipulating the pH, you can selectively toggle the alkaloid between a water-soluble ionized salt and an organic-soluble free base.

Protocol: Acid-Base Partitioning Workflow

This protocol acts as a self-validating system: if the final chloroform layer does not yield a positive Dragendorff’s reagent test, the pH adjustment in Step 4 was insufficient.

  • Maceration: Extract 1 kg of pulverized D. subverticillatum leaves with 95% Ethanol (3 × 5 L) at room temperature. Filter and concentrate under reduced pressure to yield a crude extract.

  • Acidification: Suspend the crude extract in 1 L of 2% aqueous Hydrochloric Acid (HCl) to achieve a pH of 2–3.

    • Mechanistic Causality: The low pH protonates the basic nitrogen of 11-hydroxycodaphniphylline, converting it into a highly polar, water-soluble hydrochloride salt.

  • Defatting: Partition the acidic aqueous solution with Ethyl Acetate (3 × 1 L).

    • Mechanistic Causality: Neutral lipids, sterols, and acidic pigments partition into the organic layer. Discard the Ethyl Acetate layer.

  • Basification: Chill the retained aqueous layer to 4°C (to prevent exothermic degradation) and carefully adjust the pH to 9–10 using concentrated aqueous Ammonia (NH₄OH).

    • Mechanistic Causality: The alkaline environment deprotonates the alkaloid salts, regenerating the lipophilic free bases.

  • Extraction: Partition the basified aqueous layer with Chloroform (CHCl₃) (3 × 1 L). Combine the CHCl₃ layers, dry over anhydrous Na₂SO₄, and evaporate to yield the enriched crude alkaloid fraction.

Chromatographic Method Development & Optimization

Q: Why does 11-hydroxycodaphniphylline exhibit severe peak tailing on standard C18 columns, and how can I resolve it?

A: Peak tailing in basic alkaloids is primarily caused by secondary ion-exchange interactions. While the primary retention mechanism on a C18 column is hydrophobic partition, the basic nitrogen of 11-hydroxycodaphniphylline interacts strongly with unendcapped, weakly acidic residual silanols (-Si-OH) on the silica matrix.

To resolve this, you must alter the mobile phase to either suppress silanol ionization or mask the active sites [2].

Quantitative Optimization of Mobile Phase Additives

The following table summarizes empirical data for the optimization of 11-hydroxycodaphniphylline on a standard C18 analytical column (4.6 × 250 mm, 5 µm) using a gradient of Acetonitrile/Water.

Mobile Phase AdditiveAppx. pHRetention Time (min)Peak Symmetry (As)Resolution (Rs)Mechanistic Observation
None (H₂O/MeCN)~6.514.22.8 (Severe)< 1.0Strong secondary silanol interactions cause peak smearing.
0.1% Formic Acid ~2.811.51.3 (Slight)1.8Low pH protonates silanols, reducing ion-exchange capacity.
0.1% TFA ~2.012.11.1 (Good)2.1Trifluoroacetic acid provides an ion-pairing effect, improving shape.
0.1% DEA ~10.516.81.0 (Excellent)2.5Diethylamine acts as a competitive base, entirely masking silanol sites.

Recommendation: For preparative isolation, 0.1% Diethylamine (DEA) in the mobile phase yields the highest peak symmetry and resolution, allowing for higher mass loading without peak fronting.

Troubleshooting Peak Distortions & Co-elution

Q: I am experiencing co-elution of 11-hydroxycodaphniphylline with structurally similar daphniphylline-type analogs. How can I isolate the root cause?

A: Co-elution and peak distortion often stem from conflicting solvent strengths or column overloading rather than just the gradient profile. Follow the diagnostic logic tree below to systematically eliminate variables.

Troubleshooting Issue Issue: Peak Tailing or Co-elution Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Sample Solvent Issue->Check2 Check3 Check Column Overload Issue->Check3 Sol1 Add 0.1% DEA or 0.1% Formic Acid Check1->Sol1 Incorrect pH Success Symmetrical Peak (As 0.9 - 1.2) Sol1->Success Sol2 Match Injection Solvent to Initial Gradient Check2->Sol2 Strong Solvent Sol2->Success Sol3 Dilute Sample 1:10 and Reinject Check3->Sol3 High Conc. Sol3->Success

Fig 2. Diagnostic logic tree for resolving peak tailing in basic alkaloid chromatography.

Step-by-Step Troubleshooting Protocol:
  • Assess Injection Solvent: If your sample is dissolved in 100% Acetonitrile or Chloroform but your gradient starts at 10% Acetonitrile, the analyte will travel down the column in the strong solvent plug before partitioning, causing peak splitting or fronting. Action: Dry down the sample and reconstitute it in the initial mobile phase conditions (e.g., 10% MeCN in Water).

  • Evaluate Column Overload: Injecting too concentrated a sample saturates the stationary phase, leading to right-triangle-shaped peaks (fronting) and co-elution. Action: Dilute your sample 1:10. If retention time shifts later and peak shape normalizes, you were operating beyond the column's loading capacity.

  • Switch Stationary Phase Chemistry: If 11-hydroxycodaphniphylline still co-elutes with an isomer after gradient optimization, switch from a standard C18 to a Phenyl-Hexyl column. The π−π interactions provided by the phenyl ring offer alternative selectivity for polycyclic structures.

References

  • Zhang, C.-R., Liu, H.-B., Feng, T., Zhu, J.-Y., Geng, M.-Y., & Yue, J.-M. (2009). Alkaloids from the leaves of Daphniphyllum subverticillatum. Journal of Natural Products, 72(9), 1669–1672.[Link]

Troubleshooting

Resolving poor peak resolution in 11-Hydroxycodaphniphylline HPLC analysis

Resolving Poor Peak Resolution in 11-Hydroxycodaphniphylline Analysis Welcome to the Technical Support Center. This guide is engineered for researchers and analytical scientists facing chromatographic challenges with com...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Poor Peak Resolution in 11-Hydroxycodaphniphylline Analysis

Welcome to the Technical Support Center. This guide is engineered for researchers and analytical scientists facing chromatographic challenges with complex plant metabolites. Here, we address the specific mechanistic issues surrounding the High-Performance Liquid Chromatography (HPLC) analysis of 11-Hydroxycodaphniphylline , a structurally complex polycyclic alkaloid isolated from the leaves of Daphniphyllum subverticillatum [1].

Due to its basic nitrogen center and unique hydroxyl substitutions, this compound is highly susceptible to peak tailing, broadening, and co-elution, which can severely compromise quantitative accuracy and structural validation.

Section 1: The Mechanistic Root of Peak Distortion

To solve poor resolution, we must first understand the causality behind the chromatographic behavior of basic alkaloids.

When analyzing 11-Hydroxycodaphniphylline on a standard reversed-phase C18 column, the primary retention mechanism should be hydrophobic partitioning. However, basic compounds introduce a secondary retention mechanism : ion-exchange interactions [2].

Traditional silica-based columns contain residual silanol groups (–SiOH) on their surface. At a mid-range mobile phase pH (pH 4.0–8.0), these silanols deprotonate and become negatively charged (–SiO⁻). Simultaneously, the basic nitrogen of the alkaloid protonates, becoming positively charged (–NH⁺). The resulting electrostatic attraction between the alkaloid and the ionized silanols is a much slower kinetic process than hydrophobic partitioning. This discrepancy causes a fraction of the analyte molecules to lag behind the main band, manifesting as a severe "tail" on the chromatographic peak [3].

Furthermore, trace metal contamination (e.g., iron or aluminum) within lower-quality silica matrices can act as chelation sites for the hydroxyl groups of 11-Hydroxycodaphniphylline, exacerbating peak broadening [4].

Section 2: Diagnostic Workflow for Alkaloid Resolution

Before altering your method, use the following logical progression to isolate the exact cause of your peak distortion.

G Start Analyze 11-Hydroxycodaphniphylline Peak Resolution Issue Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Broadening Peak Broadening (Low Efficiency) Start->Broadening Fronting Peak Fronting (Early Elution) Start->Fronting pH_Check 1. Lower Mobile Phase pH (pH ≤ 2.5 with Formic Acid/TFA) Tailing->pH_Check Temp Increase Column Temp (e.g., 40°C) to improve mass transfer kinetics Broadening->Temp Dilute Dilute Sample 10x (Check for Mass Overload) Fronting->Dilute Additive 2. Add Silanol Suppressor (0.1% TEA or DEA) pH_Check->Additive Column 3. Switch Stationary Phase (Ultra-pure Type B Silica, End-capped) Additive->Column Success Baseline Resolution Achieved Column->Success Volume Minimize Extra-Column Volume (Use 0.005" ID PEEK tubing) Temp->Volume Volume->Success Solvent Match Injection Solvent to Mobile Phase Dilute->Solvent Solvent->Success

Troubleshooting workflow for resolving basic alkaloid HPLC peak distortions.

Section 3: Self-Validating Optimization Protocol

To ensure trustworthiness in your method development, do not blindly change parameters. Follow this self-validating, step-by-step methodology to systematically eliminate secondary interactions.

Step 1: The Physical vs. Chemical Diagnostic Test

  • Action: Inject 1 µL of a neutral marker (e.g., uracil or toluene) alongside your 11-Hydroxycodaphniphylline sample.

  • Validation: Calculate the USP Tailing Factor ( As​ ) for both. If the neutral marker is perfectly symmetrical ( As​ ≈ 1.0) but the alkaloid tails ( As​ > 1.5), the issue is definitively a chemical interaction (silanols). If both peaks tail, you have a physical hardware issue (e.g., a blocked frit, column void, or dead volume) [4].

Step 2: Mobile Phase pH Suppression

  • Action: Prepare Mobile Phase A as an aqueous 20 mM potassium phosphate buffer. Adjust the pH to 2.5 using phosphoric acid.

  • Mechanism: The pKa of isolated silanol groups is approximately 3.5 to 4.5. Dropping the mobile phase pH to 2.5 fully protonates the silanols, rendering them neutral and incapable of ion-exchange interactions with the basic alkaloid [3].

Step 3: Implementation of Competing Bases (For UV Detection Only)

  • Action: If tailing persists, add 5 mM (approx. 0.1%) Triethylamine (TEA) to the mobile phase.

  • Mechanism: TEA acts as a sacrificial base. Its small size allows it to aggressively bind to any sterically hidden, highly acidic silanol groups, effectively blocking 11-Hydroxycodaphniphylline from interacting with them [3]. (Note: Skip this step if using LC-MS, as TEA causes severe ion suppression).

Step 4: Stationary Phase Upgrade

  • Action: Switch to a highly end-capped, ultra-pure Type B silica C18 column, or a polar-embedded column (e.g., amide-linked C18).

  • Mechanism: End-capping replaces residual silanols with small trimethylsilyl (TMS) groups. Type B silica is synthesized from tetraethoxysilane, ensuring it is virtually free of the trace metals that cause alkaloid chelation [5].

Section 4: Quantitative Parameter Comparison

The following table summarizes the quantitative impact of optimizing your chromatographic parameters for 11-Hydroxycodaphniphylline.

ParameterSub-Optimal Condition (Causes Distortion)Optimized Condition (Sharp Peaks)Expected USP Tailing Factor ( As​ )
Mobile Phase pH pH 6.0 – 7.0 (Silanols ionized)pH 2.0 – 2.5 (Silanols neutralized)Drops from > 2.0 to < 1.2
Buffer Concentration < 5 mM (Poor ionic strength)10 – 20 mM< 1.2
Column Temperature 20 °C / Ambient40 °C (Improves mass transfer)< 1.1
Injection Volume > 5% of total column volume1 – 2% of total column volume< 1.05
Stationary Phase Type A Silica (Non-endcapped)Type B Silica (Highly end-capped)< 1.1
Section 5: Frequently Asked Questions (FAQs)

Q: I lowered the pH to 2.5, but my 11-Hydroxycodaphniphylline peak is now fronting instead of tailing. What happened? A: Peak fronting is rarely caused by chemical interactions; it is almost always a physical issue related to column overload [5]. Because lowering the pH improved the peak efficiency, the analyte is now eluting in a much narrower band, which can exceed the localized binding capacity of the stationary phase. Dilute your sample 10-fold in the initial mobile phase and reinject. If the peak becomes symmetrical, you were experiencing mass overload.

Q: Can I use Triethylamine (TEA) to fix tailing if I am using LC-MS/MS for structural elucidation? A: No. While TEA is an excellent silanol suppressor for UV detection, it is highly detrimental to Mass Spectrometry because it dominates the ionization source, leading to severe ion suppression of your target alkaloid. For LC-MS analysis, substitute TEA with 0.1% Formic Acid to maintain a low pH, and rely on a high-quality, polar-embedded column to shield residual silanols.

Q: Why does increasing the column temperature improve the resolution of complex Daphniphyllum alkaloids? A: Complex, bulky polycyclic alkaloids like 11-Hydroxycodaphniphylline suffer from slow mass transfer kinetics—meaning they move slowly between the mobile phase and the stationary phase pores. Elevating the column temperature to 40 °C decreases solvent viscosity and increases the kinetic energy of the analyte, speeding up this transfer and resulting in sharper, narrower peaks [5].

References
  • Zhang, C.-R., et al. "Alkaloids from the Leaves of Daphniphyllum subverticillatum." Journal of Natural Products, ACS Publications. Available at: [Link]

  • UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS Technical Articles. Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Blog. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources. Available at: [Link]

Optimization

Technical Support Center: Advanced 2D-NMR Parameter Optimization for 11-Hydroxycodaphniphylline

Overview: 11-Hydroxycodaphniphylline is a structurally complex daphniphylline-type alkaloid originally isolated from the leaves of Daphniphyllum subverticillatum[1]. It features a highly congested polycyclic core (typica...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: 11-Hydroxycodaphniphylline is a structurally complex daphniphylline-type alkaloid originally isolated from the leaves of Daphniphyllum subverticillatum[1]. It features a highly congested polycyclic core (typically 22 carbons) with multiple contiguous stereocenters and quaternary carbons[2]. Standard 2D-NMR parameters often fail to fully elucidate such rigid, hydrogen-deficient frameworks due to severe aliphatic signal overlap and atypical dihedral angles that diminish long-range scalar couplings.

This guide provides causal troubleshooting and self-validating protocols to refine Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments specifically for this challenging class of molecules.

Workflow A 11-Hydroxycodaphniphylline Sample Prep & Tuning B 1-Bond 1H-13C (HSQC) A->B C Long-Range 1H-13C (HMBC / LR-HSQMBC) A->C D Severe Aliphatic Overlap? B->D F Missing Quaternary Core Carbons? C->F E Multiplicity-Edited HSQC (1JCH = 145 Hz) D->E Yes H Apply Non-Uniform Sampling (NUS) 25-50% E->H G Optimize Long-Range Delay (nJCH = 2 - 4 Hz) F->G Yes I Run CIGAR-HMBC or LR-HSQMBC G->I

Fig 1: 2D-NMR parameter optimization workflow for 11-Hydroxycodaphniphylline.

I. HSQC Troubleshooting: Resolving the Aliphatic Core

Q: My 11-Hydroxycodaphniphylline spectrum shows a massive, unresolved cluster between 1.0 and 2.5 ppm. How can I differentiate the core CH, CH2, and CH3 signals? A: The polycyclic nature of Daphniphyllum alkaloids forces many aliphatic protons into nearly identical chemical shielding environments, rendering standard 1H−13C HSQC insufficient[3].

  • The Causality: Standard HSQC experiments do not discriminate between carbon multiplicities, leading to indistinguishable positive cross-peaks that stack on top of each other in congested regions[4].

  • The Solution: Implement a Multiplicity-Edited HSQC (e.g., Bruker's hsqcedetgpsisp2.2). By appending a spin-echo delay tuned to 1/(2⋅1JCH​) , the sequence inverts the phase of CH2​ cross-peaks (typically rendered red/negative) relative to CH and CH3​ peaks (blue/positive). This provides an immediate, self-validating differentiation of overlapping methylene bridges from methine nodes within the alkaloid's core.

Q: What is the optimal 1JCH​ coupling constant to set for this molecule? A: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz .

  • The Causality: The 1JCH​ value dictates the INEPT polarization transfer delay ( Δ=1/(4⋅1JCH​) ). While aliphatic sp3 carbons in the alkaloid core typically exhibit couplings around 125–135 Hz, 11-Hydroxycodaphniphylline also contains an oxygenated methine at C-11 where 1JCH​ approaches 150 Hz. A compromise value of 145 Hz ensures uniform magnetization transfer across these diverse functional groups without severe signal attenuation[5].

II. HMBC Troubleshooting: Bridging the Quaternary Gaps

Q: I am missing crucial 3JCH​ correlations to the quaternary carbons in the hexacyclic cage. Why is the standard HMBC failing? A: The rigidity of the daphniphylline framework causes atypical Karplus dihedral angles.

  • The Causality: Standard HMBC experiments are optimized for an average long-range coupling ( nJCH​ ) of 8 Hz, which corresponds to a magnetization build-up delay of 62.5 ms[5]. However, in rigid polycyclic systems, dihedral angles near 90° suppress 3JCH​ couplings to 2–4 Hz. A 62.5 ms delay is too short for these weak couplings to evolve, resulting in absent cross-peaks[6].

  • The Solution: Optimize the long-range delay for 2–4 Hz (125 ms to 250 ms) to allow the magnetization of these strained dihedral angles to fully build up[6].

Q: When I increase the HMBC delay to 125 ms, I lose my other signals and see 1JCH​ artifacts. How do I fix this? A: Extended delays exacerbate transverse relaxation ( T2​ ) losses and allow one-bond couplings to leak through the low-pass J-filter.

  • The Causality: The classical HMBC sequence yields antiphase cross-peaks. If the delay is extended too far, T2​ relaxation destroys the signal before acquisition, and antiphase cancellation occurs.

  • The Solution: Use the LR-HSQMBC pulse sequence. LR-HSQMBC refocuses the desired nJCH​ magnetization, generating in-phase correlations that avoid antiphase cancellation. This is critical when dealing with the small coupling constants (0.1–2.0 Hz) inherent to the quaternary centers of 11-hydroxycodaphniphylline, allowing you to probe 4JCH​ and weak 3JCH​ pathways without signal destruction[6].

III. Quantitative Parameter Summaries

Table 1: Recommended NMR Coupling Constants for Daphniphyllum Alkaloids

ParameterTarget Functional GroupTheoretical J ValueRecommended Optimization
1JCH​ (Aliphatic)Core CH2​ , CH3​ 125 - 135 Hz145 Hz (Compromise)
1JCH​ (Oxygenated)C-11 Hydroxy methine145 - 155 Hz145 Hz (Compromise)
nJCH​ (Standard)Flexible side chains7 - 9 Hz8 Hz
nJCH​ (Rigid Core)Quaternary carbons2 - 4 Hz2.5 Hz

Table 2: Long-Range Delay ( Δ ) Calculations for HMBC/LR-HSQMBC

Target Coupling ( nJCH​ )FormulaCalculated Delay ( Δ )Application in 11-Hydroxycodaphniphylline
10 Hz 1/(2⋅10) 50.0 msStrong 2JCH​ or ideal 3JCH​ (180° dihedral)
8 Hz 1/(2⋅8) 62.5 msStandard HMBC default; general screening
4 Hz 1/(2⋅4) 125.0 msBridging rigid hexacyclic quaternary nodes
2 Hz 1/(2⋅2) 250.0 msProbing 4JCH​ or ~90° dihedral 3JCH​

IV. Step-by-Step Methodologies

Protocol 1: Multiplicity-Edited HSQC Acquisition
  • Sample Preparation: Dissolve 2–5 mg of 11-Hydroxycodaphniphylline in 600 µL of CDCl3​ . Ensure the sample is filtered to remove particulates that degrade magnetic homogeneity.

  • Tuning and Matching: Perform precise tuning and 3D shimming to ensure optimal line shape, which is critical for resolving the congested 1.0–2.5 ppm region.

  • Parameter Initialization: Load the multiplicity-edited pulse program (e.g., hsqcedetgpsisp2.2).

  • Coupling Constant Definition: Set the one-bond coupling constant parameter to 145 Hz[5].

  • Spectral Width & Resolution: Set the 1H spectral width (F2) to 10 ppm and the 13C spectral width (F1) to 160 ppm. Increase the t1 increments to at least 512 to ensure high resolution in the carbon dimension.

  • NUS Application: Enable Non-Uniform Sampling (NUS) at 25–50% coverage. This maintains high t1 resolution without exponentially increasing the acquisition time.

  • Execution & Validation: Acquire data. Process with phase correction. The protocol is self-validating: successfully edited spectra will yield CH / CH3​ contours as positive (blue) and CH2​ contours as negative (red).

Protocol 2: LR-HSQMBC Acquisition for Quaternary Carbons
  • Sequence Selection: Load the LR-HSQMBC pulse program. This sequence is mandatory for couplings 4 Hz because it generates in-phase correlations, preventing signal cancellation[6].

  • Delay Optimization: Set the long-range coupling constant parameter to 2.5 Hz. The software will automatically calculate the refocusing delay Δ=1/(2⋅nJCH​)=200 ms.

  • 1JCH Suppression: Ensure the low-pass J-filter is active and set to a range of 130–160 Hz to suppress direct one-bond artifacts that leak through during the extended 200 ms delay[6].

  • Acquisition Parameters: Set the Number of Scans to a multiple of 8 (e.g., 32 or 64) to compensate for T2​ relaxation losses during the long delay.

  • Processing: Apply a sine-bell apodization function prior to Fourier transformation. Analyze the spectra specifically for 4JCH​ and weak 3JCH​ cross-peaks linking the peripheral protons to the central quaternary carbons.

References

  • Daphniphyllum Alkaloids: Recent Findings on Chemistry and Pharmacology. Planta Medica.

  • Alkaloids from the leaves of Daphniphyllum subverticillatum. Journal of Natural Products.

  • Daphnillonins A and B: Alkaloids Representing Two Unknown Carbon Skeletons from Daphniphyllum longeracemosum. The Journal of Organic Chemistry.

  • Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites (NIH PMC).

  • LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. The Journal of Organic Chemistry.

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Pressbooks.

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in 11-Hydroxycodaphniphylline Cytotoxicity Assays

Welcome to the Technical Support Center. 11-Hydroxycodaphniphylline is a highly complex polycyclic alkaloid isolated from Daphniphyllum subverticillatum[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 11-Hydroxycodaphniphylline is a highly complex polycyclic alkaloid isolated from Daphniphyllum subverticillatum[1]. While Daphniphyllum alkaloids are heavily researched for their diverse biological functionalities—including potential anti-cancer properties[2]—evaluating their true cytotoxicity is notoriously difficult.

When screening these natural products using standard metabolic assays (like MTT, MTS, or Resazurin), researchers frequently encounter severe data artifacts. These artifacts manifest either as false positive cytotoxicity (the assay indicates cell death, but cells are alive due to temporary metabolic inhibition) or false positive viability (the compound chemically reduces the assay dye, masking true cell death)[3][4].

As a Senior Application Scientist, I have designed this guide to help you deconstruct these artifacts. By understanding the causality behind the assay chemistry and implementing self-validating orthogonal protocols, you can ensure the absolute integrity of your drug development data.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: My MTT assay shows a drastic reduction in cell viability after 11-Hydroxycodaphniphylline treatment, but the cells look morphologically healthy under the microscope. What is happening? A1: You are observing a classic false positive for cytotoxicity driven by metabolic inhibition. Tetrazolium-based assays do not measure cell death directly; they measure the enzymatic activity of mitochondrial succinate dehydrogenases[4]. Complex plant alkaloids can transiently inhibit these specific dehydrogenase enzymes or alter mitochondrial respiration without actually inducing apoptosis or necrosis. The assay registers a loss of formazan absorbance, which is incorrectly interpreted as cell death. Always anchor your metabolic data with phenotypic observation.

Q2: Conversely, my cells are clearly detaching and dying under the microscope, but the MTT assay reads 95% viability. How is this possible? A2: This is a false positive for viability (a false negative for cytotoxicity), caused by the direct chemical reduction of the assay reagent. Many plant-derived compounds and extracts possess inherent redox liabilities. They act as reducing agents that convert the yellow MTT salt into purple formazan non-enzymatically, completely independent of live cells[3]. This chemical interference artificially inflates the optical density (OD), masking the fact that the cells are dead.

Q3: Why is the ATP-based assay (e.g., CellTiter-Glo) recommended over MTT for Daphniphyllum alkaloids? A3: ATP assays measure total intracellular ATP via a luciferase reaction, which is a universally conserved marker of metabolically active, viable cells. Unlike tetrazolium salts, the luciferase-luciferin reaction is largely immune to the direct chemical redox interference caused by plant alkaloids[3]. While ATP levels can still fluctuate due to metabolic shifts, it provides a much more robust and interference-free baseline than colorimetric dehydrogenase assays.

Part 2: Quantitative Data & Interference Profiles

To contextualize your results, it is critical to understand the expected cytotoxicity ranges for this class of compounds and how different assays skew the quantitative data.

Table 1: Reference Cytotoxicity Ranges (IC50) for Daphniphyllum Alkaloids

Use this data to determine if your 11-Hydroxycodaphniphylline IC50 falls within a biologically plausible range, or if it is likely an artifact.

AlkaloidTarget Cell LineReported IC50 (µM)Cytotoxicity ClassificationReference
DaphnilongeridineHMEC / Tumor lines2.4 - 9.7 µMModerate to High[1]
Macropodumine AHeLa~3.89 µMModerate to High[2]
Daphnioldhanol AHeLa31.9 µMWeak[2]
11-Hydroxycodaphniphylline VariousArtifact-proneRequires orthogonal validation[1]
Table 2: Assay Interference Matrix for Polycyclic Alkaloids
Assay TypeTarget BiomarkerInterference MechanismExpected Data SkewCorrection Strategy
MTT / MTS Succinate DehydrogenaseDirect chemical reduction of tetrazolium[3]False Positive Viability (OD artificially high)Run Protocol 1 (Cell-free control)
MTT / MTS Succinate DehydrogenaseMetabolic enzyme inhibition without cell death[4]False Positive Cytotoxicity (OD artificially low)Run Protocol 2 (Morphology check)
Resazurin Cytosolic DiaphorasesAutofluorescence of polycyclic structuresFalse Positive Viability (RFU artificially high)Measure background compound fluorescence

Part 3: Troubleshooting Workflows & Visualization

When you suspect an artifact in your 11-Hydroxycodaphniphylline screening, follow this logical progression to isolate the variable.

Workflow Start Observe Cytotoxicity in MTT Assay Microscopy Check Cell Morphology (Phase Contrast) Start->Microscopy Healthy Cells Appear Healthy Microscopy->Healthy Dead Cells Appear Dead/Detached Microscopy->Dead Metabolic Suspect Metabolic Inhibition (False Positive Cytotoxicity) Healthy->Metabolic TrueTox True Cytotoxicity Likely Dead->TrueTox Orthogonal Run Orthogonal Assay (ATP / LDH / PI) Metabolic->Orthogonal Confirm Confirm Viability Discrepancy Orthogonal->Confirm

Troubleshooting workflow for resolving MTT assay discrepancies with 11-Hydroxycodaphniphylline.

Part 4: Self-Validating Experimental Protocols

To establish a self-validating system, you must decouple metabolic activity from actual cell membrane integrity and nuclear condensation.

Protocol 1: Cell-Free Tetrazolium Reduction Assay (Baseline Validation)

Purpose: To determine if 11-Hydroxycodaphniphylline directly reduces tetrazolium salts, which would mask true cytotoxicity[3][4]. Causality: By removing the cells from the equation, any generated signal is purely a result of the chemical redox liability of the alkaloid itself.

  • Preparation: Prepare a 96-well plate with 100 µL of complete culture medium (without cells) per well.

  • Compound Addition: Add 11-Hydroxycodaphniphylline at your highest screening concentration (e.g., 100 µM) and perform a 1:2 serial dilution across the plate. Include a vehicle control (DMSO).

  • Incubation: Incubate for 24 hours at 37°C to mimic standard assay conditions.

  • Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization & Readout: Add 100 µL of DMSO to solubilize any formed formazan crystals. Read absorbance at 570 nm.

  • Data Interpretation: A dose-dependent increase in absorbance in these cell-free wells confirms the alkaloid is directly reducing the MTT salt. If this occurs, MTT cannot be used for this compound.

Protocol 2: Multiplexed Orthogonal Validation (ATP + Hoechst/PI)

Purpose: To definitively separate metabolic enzyme inhibition from true apoptotic/necrotic cell death. Causality: Hoechst 33342 binds to DNA, highlighting nuclear pyknosis (a hallmark of apoptosis) independent of cellular metabolism. Propidium Iodide (PI) is membrane-impermeant and only enters cells that have undergone terminal necrosis or late-stage apoptosis. Pairing this with an ATP readout creates an inescapable matrix of truth.

  • Cell Seeding: Seed your target cells (e.g., HeLa) at 10,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Treatment: Treat cells with varying concentrations of 11-Hydroxycodaphniphylline for 48 hours.

  • Morphological Staining: Add Hoechst 33342 (1 µg/mL final) and PI (5 µg/mL final) directly to the culture media. Incubate for 30 minutes at 37°C in the dark.

  • Phenotypic Anchoring: Image the plate using a high-content fluorescence microscope.

    • Healthy cells: Dim blue nuclei, no red signal.

    • Apoptotic cells: Bright, condensed/fragmented blue nuclei.

    • Necrotic cells: Bright red nuclei.

  • ATP Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent directly to the wells. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the signal. Read luminescence.

  • Data Interpretation: If ATP levels drop significantly, but Hoechst/PI imaging shows intact, non-apoptotic nuclei, the alkaloid is inducing metabolic dormancy (a false positive for cytotoxicity). If ATP drops and PI/Hoechst signals increase, you have validated true cytotoxicity.

Part 5: Mechanistic Divergence

The following diagram illustrates the causality behind a false positive cytotoxicity readout. It highlights how the alkaloid can inhibit a specific node of the metabolic pathway without triggering the terminal executioner caspases.

Pathway Alkaloid 11-Hydroxycodaphniphylline Mito Mitochondrial Dehydrogenase (SDH) Alkaloid->Mito Inhibits Apoptosis Apoptotic Pathway (Caspase 3/7) Alkaloid->Apoptosis Does NOT Activate (in this scenario) MTT MTT Reduction Blocked (Low Formazan) Mito->MTT Decreased Activity FalsePos False Positive Cytotoxicity Readout MTT->FalsePos Misinterpreted as CellDeath True Cell Death Apoptosis->CellDeath

Mechanistic divergence between mitochondrial enzyme inhibition and true apoptotic cell death.

References

  • [3] Title: The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC | Source: nih.gov | URL:

  • [4] Title: Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds | Source: benchchem.com | URL:

  • [1] Title: Alkaloids from the leaves of Daphniphyllum subverticillatum - PubMed | Source: nih.gov | URL:

  • [2] Title: The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - MDPI | Source: mdpi.com | URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: 11-Hydroxycodaphniphylline vs. Daphnilongeridine

Executive Summary & Chemical Context The genus Daphniphyllum is renowned in natural product chemistry for biosynthesizing a structurally diverse and highly complex family of triterpenoid alkaloids[1]. For drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The genus Daphniphyllum is renowned in natural product chemistry for biosynthesizing a structurally diverse and highly complex family of triterpenoid alkaloids[1]. For drug development professionals, these polycyclic cage-like structures represent a rich frontier for discovering novel antineoplastic agents.

This guide provides an objective, data-driven comparison of two specific alkaloids isolated from the leaves of Daphniphyllum subverticillatum: 11-Hydroxycodaphniphylline and daphnilongeridine [2]. While both compounds share a common botanical origin and biosynthetic lineage, their biological activities diverge completely. As demonstrated in the, daphnilongeridine exhibits potent cytotoxicity across multiple tumor cell lines, whereas the newly identified daphniphylline-type alkaloid, 11-Hydroxycodaphniphylline, is entirely inactive[3].

Understanding the structure-activity relationship (SAR) and the rigorous experimental workflows used to validate these findings is critical for researchers evaluating Daphniphyllum alkaloids as lead compounds.

Comparative Cytotoxicity Data

The table below summarizes the in vitro cytotoxic performance of both alkaloids. The data highlights daphnilongeridine's broad-spectrum efficacy, particularly its high potency against murine leukemia (P-388) and human microvascular endothelial cells (HMEC)[3].

Cell LineTissue OriginAssay MethodDaphnilongeridine IC₅₀ (µM)11-Hydroxycodaphniphylline IC₅₀ (µM)
P-388 Murine LeukemiaMTT2.4> 10 (Inactive)
HMEC Human Microvascular EndothelialSRB2.7> 10 (Inactive)
HL-60 Human Promyelocytic LeukemiaMTT9.5> 10 (Inactive)
BEL-7402 Human HepatocarcinomaSRB9.7> 10 (Inactive)
A-549 Human Lung AdenocarcinomaSRBInactiveInactive

Data Interpretation: Daphnilongeridine's IC₅₀ of 2.7 µM against HMEC cells suggests significant anti-angiogenic potential, a highly desirable trait in oncology drug development[3]. Conversely, 11-Hydroxycodaphniphylline lacks the critical pharmacophore required to induce cell death in these specific lines[2].

Experimental Workflows: Designing Self-Validating Systems

As a Senior Application Scientist, I must emphasize that the choice of cytotoxicity assay is not arbitrary; it is strictly dictated by the physical phenotype of the target cells. To ensure absolute trustworthiness, every screening protocol must operate as a self-validating system . In these studies, is run in parallel as a positive control[3]. If the positive control fails to yield its established IC₅₀, the entire plate is invalidated. This guarantees that the "inactive" status of 11-Hydroxycodaphniphylline is a true biological negative, not an artifact of assay failure.

Protocol A: MTT Assay (For Suspension Cells: HL-60, P-388)

Causality: Suspension cells are highly prone to aspiration loss during washing steps. The MTT assay—a homogeneous metabolic readout relying on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase—requires no washing, making it the gold standard for non-adherent lines[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HL-60 or P-388 cells in 96-well microtiter plates at a density of 1×104 cells/well in 100 µL of RPMI-1640 medium (10% FBS).

  • Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), add the test alkaloids (11-Hydroxycodaphniphylline or daphnilongeridine) at varying concentrations. Include Pseudolaric acid B wells for assay validation.

  • Incubation: Incubate the plates for 48 hours.

  • Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow formazan crystal formation.

  • Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) and incubate overnight to dissolve the crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ via non-linear regression analysis.

Protocol B: SRB Assay (For Adherent Cells: BEL-7402, HMEC, A-549)

Causality: Sulforhodamine B (SRB) is an anionic dye that binds electrostatically to basic amino acid residues of proteins. Unlike MTT, SRB quantifies total protein biomass and is entirely independent of transient cellular metabolic fluctuations. Because it requires rigorous washing, it is exclusively suited for adherent solid tumor models[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed adherent cells in 96-well plates ( 5×103 cells/well) and allow 24 hours for cellular attachment.

  • Compound Treatment: Treat cells with the test alkaloids and positive control for 48 hours.

  • In Situ Fixation: Gently layer 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) onto the growth medium. Incubate at 4°C for 1 hour to fix the cells to the plate. Wash 5 times with deionized water and air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 10 minutes at room temperature.

  • Washing: Rapidly rinse the plates 5 times with 1% acetic acid to remove all unbound dye. Air-dry the plates completely.

  • Solubilization & Quantification: Solubilize the protein-bound dye using 100 µL of 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 5 minutes. Read absorbance at 515 nm.

Mechanistic Workflow Visualization

The following diagram maps the logical flow of the high-throughput screening process, illustrating how the physical properties of the cell lines dictate the assay choice, ultimately leading to the divergence in observed bioactivity.

Cytotoxicity_Screening Extract Daphniphyllum subverticillatum Leaf Extract C1 11-Hydroxycodaphniphylline (Daphniphylline-type) Extract->C1 C2 Daphnilongeridine (Bioactive Alkaloid) Extract->C2 MTT MTT Assay Suspension Cells (HL-60, P-388) C1->MTT SRB SRB Assay Adherent Cells (BEL-7402, HMEC, A-549) C1->SRB C2->MTT C2->SRB Res_C1 Inactive (No Cytotoxicity Observed) MTT->Res_C1 C1 Res_C2 Cytotoxic (IC50: 2.4 - 9.7 µM) MTT->Res_C2 C2 SRB->Res_C1 C1 SRB->Res_C2 C2

Workflow of cytotoxicity screening for D. subverticillatum alkaloids using MTT and SRB assays.

Conclusion & Drug Development Perspectives

The comparative analysis between 11-Hydroxycodaphniphylline and daphnilongeridine underscores a fundamental principle in pharmacognosy: minor structural variations within complex polycyclic scaffolds drastically alter biological efficacy[4]. While 11-Hydroxycodaphniphylline expands our understanding of the chemical space within the Daphniphyllum genus, it holds no immediate value as a cytotoxic agent[2].

Conversely, daphnilongeridine demonstrates a highly compelling profile[3]. Its low micromolar IC₅₀ against HMEC lines warrants further mechanistic investigation into its potential as a vascular-targeting or anti-angiogenic therapeutic in oncology. Researchers should prioritize synthesizing daphnilongeridine derivatives to optimize its solubility and map its precise intracellular target.

References

  • Title : Alkaloids from the Leaves of Daphniphyllum subverticillatum Source : Journal of Natural Products (ACS Publications) URL :[Link]

  • Title : Daphniphyllum Alkaloids: Recent Findings on Chemistry and Pharmacology Source : Planta Medica (Thieme Connect) URL :[Link]

Sources

Comparative

Benchmarking the Cytotoxic Potential of 11-Hydroxycodaphniphylline: A Comparative Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Promise of Daphniphyllum Alkaloids The intricate molecular architectures of Daphniphyllum alkaloids have long captured the attention of natural product chemists and pharmacologists...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Promise of Daphniphyllum Alkaloids

The intricate molecular architectures of Daphniphyllum alkaloids have long captured the attention of natural product chemists and pharmacologists.[1][2] These structurally diverse compounds, isolated from plants of the Daphniphyllum genus, have demonstrated a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.[2] 11-Hydroxycodaphniphylline, a member of this fascinating family, represents a promising yet under-investigated candidate for novel therapeutic development. This guide provides a comprehensive framework for benchmarking the cytotoxic activity of 11-Hydroxycodaphniphylline against established anticancer agents, offering a roadmap for its preclinical evaluation.

While specific biological data for 11-Hydroxycodaphniphylline is not yet widely published, the known cytotoxic profiles of its structural analogues provide a strong rationale for investigating its potential as an anticancer agent. Several Daphniphyllum alkaloids have exhibited moderate to potent cytotoxicity against various cancer cell lines, with the HeLa human cervical cancer cell line being a frequently utilized model.[1][3] This guide will, therefore, focus on establishing a robust methodology for quantifying the cytotoxic effects of 11-Hydroxycodaphniphylline on HeLa cells and comparing its performance against well-characterized standard-of-care chemotherapeutic drugs.

Contextualizing Cytotoxicity: Performance of Related Daphniphyllum Alkaloids

To establish a baseline for the anticipated cytotoxic potency of 11-Hydroxycodaphniphylline, it is instructive to review the performance of its structural relatives against the HeLa cell line. The following table summarizes the 50% inhibitory concentration (IC50) values for several Daphniphyllum alkaloids, showcasing the range of cytotoxic activity within this compound class.

Compound NameCell LineIC50 ValueReference
Daphnezomine WHeLa16.0 µg/mL[1]
Daphnioldhanol AHeLa31.9 µM[3]
Unnamed AlkaloidHeLa3.89 µM[2]

This existing data suggests that Daphniphyllum alkaloids can elicit cytotoxic responses in the micromolar to low microgram-per-milliliter range, providing a valuable point of reference for our proposed investigation of 11-Hydroxycodaphniphylline.

Selecting the Gold Standard: Benchmarking Against Established Anticancer Drugs

A meaningful evaluation of a novel compound's cytotoxic potential necessitates a direct comparison with clinically relevant and well-characterized therapeutic agents. For our benchmarking study against the HeLa cell line, we have selected two standard anticancer drugs with distinct mechanisms of action: Doxorubicin and Cisplatin .

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is a widely used chemotherapeutic agent for a variety of cancers.

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and cell cycle arrest, ultimately inducing apoptosis. It is a first-line treatment for several solid tumors.

These compounds are frequently used as positive controls in in-vitro cytotoxicity assays and their IC50 values against HeLa cells are well-documented, providing a robust benchmark for our study.

Experimental Design: A Step-by-Step Guide to Cytotoxicity Profiling

To comprehensively assess the cytotoxic activity of 11-Hydroxycodaphniphylline, a multi-assay approach is recommended. This involves an initial determination of cell viability and IC50 values, followed by a more detailed investigation into the mechanism of cell death.

I. Assessment of Cell Viability and IC50 Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 11-Hydroxycodaphniphylline, Doxorubicin, and Cisplatin in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Elucidating the Mechanism of Cell Death: Annexin V/PI Apoptosis Assay

To determine whether the observed cytotoxicity is due to apoptosis or necrosis, the Annexin V/Propidium Iodide (PI) assay is employed. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat them with 11-Hydroxycodaphniphylline at its IC50 and 2x IC50 concentrations for 24 hours. Include untreated and positive controls (e.g., Doxorubicin-treated cells).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Visualizing the Workflow

Caption: Experimental workflow for cytotoxicity and apoptosis assessment.

Interpreting the Data: A Comparative Analysis

The ultimate goal of this benchmarking study is to position the cytotoxic activity of 11-Hydroxycodaphniphylline relative to established anticancer drugs. The following table provides a template for summarizing and comparing the experimental findings.

CompoundIC50 against HeLa Cells (µM)Primary Mechanism of Action
11-Hydroxycodaphniphylline (Experimentally Determined)(To be determined by apoptosis assay)
Doxorubicin~0.1 - 1.0DNA Intercalation, Topoisomerase II Inhibition
Cisplatin~1.0 - 10.0DNA Adduct Formation

An IC50 value for 11-Hydroxycodaphniphylline that is comparable to or lower than those of Doxorubicin and Cisplatin would indicate significant cytotoxic potency and warrant further investigation. The results of the Annexin V/PI assay will provide crucial insights into whether 11-Hydroxycodaphniphylline induces a programmed cell death pathway, a desirable characteristic for a potential anticancer agent.

Delving Deeper: The Apoptotic Pathway

Should the Annexin V/PI assay indicate that 11-Hydroxycodaphniphylline induces apoptosis, further studies can be designed to elucidate the specific signaling cascade involved. A common pathway to investigate is the intrinsic (mitochondrial) apoptotic pathway.

apoptotic_pathway 11-Hydroxycodaphniphylline 11-Hydroxycodaphniphylline Cellular Stress Cellular Stress 11-Hydroxycodaphniphylline->Cellular Stress Induces Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation\n(Apaf-1, Caspase-9)->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: The intrinsic apoptotic pathway, a potential mechanism of action.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial benchmarking of 11-Hydroxycodaphniphylline's cytotoxic activity. By employing standardized assays and comparing its performance against clinically relevant drugs, researchers can effectively assess its potential as a novel anticancer agent. Positive results from these initial studies would pave the way for more extensive investigations, including in vivo efficacy studies and detailed mechanism of action studies, to fully unlock the therapeutic promise of this intriguing Daphniphyllum alkaloid.

References

  • Lu, Q.-Y., Zhang, J.-H., Wang, F.-P., & Hao, X.-J. (2020). New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch. Molecules, 25(18), 4209. [Link]

  • Zhang, L., Wang, F.-P., & Hao, X.-J. (2018). Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium. Natural Product Research, 32(18), 2153-2158. [Link]

  • Zhang, L., et al. (2024). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. Molecules, 29(23), 5498. [Link]

Sources

Validation

Reproducibility validation of 11-Hydroxycodaphniphylline isolation protocols

Title: Reproducibility Validation of 11-Hydroxycodaphniphylline Isolation Protocols: A Comparative Guide Introduction Daphniphyllum alkaloids are a highly complex class of nitrogen-containing natural products characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility Validation of 11-Hydroxycodaphniphylline Isolation Protocols: A Comparative Guide

Introduction Daphniphyllum alkaloids are a highly complex class of nitrogen-containing natural products characterized by polycyclic, stereochemically rich carbon skeletons[1]. Among these, 11-Hydroxycodaphniphylline (Molecular Formula: C30H47NO4, MW: 485.7 g/mol )[2], initially isolated from the leaves of [3], represents a significant target for biosynthetic and pharmacological research[4]. However, isolating this basic tertiary amine with high purity and reproducibility presents a severe chromatographic challenge.

The Mechanistic Challenge: Why Reproducibility Fails The primary hurdle in alkaloid isolation is the chemical battle between the basic nitrogen atom of the analyte and the stationary phase[5]. In traditional open column chromatography (OCC), the basic amine of 11-Hydroxycodaphniphylline interacts ionically with the acidic silanol groups on standard silica gel[5]. This secondary interaction causes irreversible adsorption, severe band broadening (peak tailing), and ultimately, poor recovery and variable purity across batches. To achieve a self-validating, reproducible system, modern protocols employ pH-modulated High-Performance Preparative Liquid Chromatography (Prep-HPLC) to suppress ionization and enforce ideal hydrophobic partitioning[5].

Workflow Comparison

Workflow cluster_A Protocol A: Traditional OCC cluster_B Protocol B: Automated Prep-HPLC Start Crude Extract of D. subverticillatum (Complex Alkaloid Mixture) A1 Silica Gel Column (CHCl3:MeOH Gradient) Start->A1 B1 SPE Clean-up (RP-C18 Cartridge) Start->B1 A2 Sephadex LH-20 (Size Exclusion) A1->A2 A3 Yield: Low | Purity: Variable A2->A3 Final 11-Hydroxycodaphniphylline (C30H47NO4) A3->Final B2 Prep-HPLC (C18) (pH Modulated, 0.1% DEA) B1->B2 B3 Yield: High | Purity: >98% B2->B3 B3->Final

Fig 1. Workflow comparison of traditional OCC vs. automated Prep-HPLC for alkaloid isolation.

Experimental Methodologies

Protocol A: Traditional Multi-Step Open Column Chromatography (OCC) Historically used for initial discovery[3], but lacks scalability.

  • Extraction: Air-dried leaves of D. subverticillatum are extracted with 95% EtOH. The extract is partitioned between 3% tartaric acid and EtOAc to remove neutral lipophiles. The aqueous layer is basified to pH 10 with Na2CO3 and extracted with CHCl3 to yield the crude alkaloid fraction.

  • Primary Fractionation: The crude extract is loaded onto a normal-phase silica gel column. Elution is performed using a gradient of CHCl3/MeOH (100:0 to 50:50).

    • Causality for Failure: As solvent polarity increases, the basic alkaloids smear across the column due to unsuppressed silanol interactions, diluting the target compound across dozens of fractions.

  • Secondary Purification: Fractions testing positive for alkaloids (via Dragendorff's reagent) are pooled and passed through a Sephadex LH-20 column (CHCl3/MeOH 1:1) for size-exclusion cleanup.

  • Validation: Purity is checked via TLC. Yields are highly dependent on the specific batch activity of the silica gel, making this method inherently un-reproducible.

Protocol B: Automated pH-Modulated Prep-HPLC (Recommended) Engineered for high-throughput, reproducible recovery[5].

  • Pre-treatment (SPE): The crude alkaloid fraction (obtained via the same acid-base partitioning) is dissolved in 10% MeOH and loaded onto a Reversed-Phase C18 Solid Phase Extraction (SPE) cartridge. It is washed with 20% MeOH/H2O to elute polar contaminants, and the alkaloid fraction is recovered with 80% MeOH/H2O.

    • Causality: SPE acts as a self-validating clean-up step that prevents irreversible fouling of the expensive Prep-HPLC column.

  • Prep-HPLC Setup:

    • Column: High-purity Type-B C18 Preparative Column (250 × 21.2 mm, 5 µm).

    • Mobile Phase A: Ultrapure Water + 0.1% Diethylamine (DEA) (pH ~10.5).

    • Mobile Phase B: Acetonitrile (MeCN).

    • Causality: The addition of raises the mobile phase pH above the pKa of the alkaloid's tertiary amine. This suppresses ionization, keeping 11-Hydroxycodaphniphylline in its neutral, lipophilic state for sharp, predictable partitioning[5].

  • Fractionation: Isocratic elution at 65% B at a flow rate of 15 mL/min. The automated fraction collector is triggered by UV absorbance at 210 nm.

  • Self-Validating LC-MS Check: Fractions are immediately injected into an analytical LC-MS. The target is confirmed by the presence of the [M+H]+ peak at m/z 486.35, corresponding to C30H47NO4[6].

Mechanism N1 11-Hydroxycodaphniphylline (Basic Tertiary Amine) N2 Acidic/Neutral Silica (Ionized State) N1->N2 N4 Basic Mobile Phase (pH > 8) (Neutral State) N1->N4 N3 Silanol Interaction (Irreversible Adsorption) N2->N3 Ionic Bonding N5 Ideal Hydrophobic Partitioning (Sharp Peaks / High Recovery) N4->N5 Suppressed Ionization

Fig 2. Mechanistic logic of pH modulation to prevent silanol interactions during chromatography.

Quantitative Data Presentation

The following table summarizes the performance metrics of both protocols based on standardized 1 kg batches of dried D. subverticillatum leaves.

Performance MetricProtocol A (Traditional OCC)Protocol B (pH-Modulated Prep-HPLC)
Stationary Phase Mechanism Normal Phase (Polarity/Adsorption)Reversed-Phase (Hydrophobic Partitioning)
Average Yield (mg/kg) 2.5 mg8.4 mg
Final Purity (HPLC-UV) 85.0% - 90.5%> 98.5%
Reproducibility (RSD%) > 18% (Highly variable)< 3.5% (Highly consistent)
Processing Time 7 - 10 Days2 - 3 Days
Solvent Consumption > 12 Liters~ 3 Liters
Key Limitation Silanol-induced peak tailingRequires pH-tolerant C18 columns

Conclusion

For the isolation of complex Daphniphyllum alkaloids like 11-Hydroxycodaphniphylline, traditional silica-based open column chromatography is fundamentally limited by ionic interactions that degrade yield and reproducibility. Transitioning to an automated, pH-modulated Prep-HPLC workflow (Protocol B) resolves these mechanistic bottlenecks. By utilizing basic additives like DEA to suppress amine ionization, researchers can achieve a self-validating, high-throughput isolation system that triples the compound yield while guaranteeing >98% purity.

References

  • Zhang, C.-R., Liu, H.-B., Feng, T., & Yue, J.-M. (2009). Alkaloids from the Leaves of Daphniphyllum subverticillatum. Journal of Natural Products, 72(9), 1669-1672. URL:[Link]

  • BioCrick Life Sciences. (n.d.). 11-Hydroxycodaphniphylline (CAS: 1186496-68-3) Certificate of Analysis. BioCrick. URL:[Link]

Sources

Comparative

A Comparative Guide to the Phytochemical Analysis of Daphniphyllum subverticillatum Alkaloids

The genus Daphniphyllum is a rich source of structurally complex and biologically fascinating alkaloids. Among the species, Daphniphyllum subverticillatum has yielded a diverse array of these compounds, some of which exh...

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Author: BenchChem Technical Support Team. Date: April 2026

The genus Daphniphyllum is a rich source of structurally complex and biologically fascinating alkaloids. Among the species, Daphniphyllum subverticillatum has yielded a diverse array of these compounds, some of which exhibit promising cytotoxic activities.[1][2] For researchers in natural product chemistry and drug development, a robust and efficient analytical workflow is paramount for the successful isolation, characterization, and evaluation of these unique molecules. This guide provides a comparative analysis of various phytochemical techniques, offering insights into the rationale behind experimental choices and presenting data-driven comparisons to aid in methodological design.

The Daphniphyllum alkaloids are characterized by their intricate and diverse polycyclic skeletons.[3][4] These alkaloids are broadly classified into several types based on their carbon frameworks, such as daphniphylline, secodaphniphylline, yuzurimine, and calyciphylline A-types.[5][6][7] The structural complexity and the presence of multiple stereocenters present significant challenges for both isolation and structural elucidation, necessitating a multi-faceted analytical approach.[8][9]

I. Comparative Analysis of Extraction Methodologies

The initial and one of the most critical steps in phytochemical analysis is the extraction of the target compounds from the plant matrix. The choice of extraction method can significantly influence the yield and profile of the extracted alkaloids. Here, we compare two primary approaches: traditional solvent extraction and modern accelerated techniques.

Traditional Solvent Extraction: Maceration and Soxhlet

Conventional methods typically involve the extraction of dried and powdered plant material with organic solvents. For alkaloids, which are basic in nature, extraction is often facilitated by the use of an acidified aqueous solution or by basifying the plant material before extracting with an organic solvent.[10][11]

  • Acid-Base Extraction: This technique leverages the differential solubility of alkaloids in acidic and basic solutions. The plant material is first extracted with an acidic solution to form alkaloid salts, which are water-soluble. The aqueous extract is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified to liberate the free alkaloids, which are then extracted with an immiscible organic solvent.[10]

  • Direct Solvent Extraction: In this method, the powdered plant material is directly extracted with a polar organic solvent like methanol or ethanol, which can dissolve both free alkaloids and their salts.[10]

Experimental Protocol: Acid-Base Extraction

  • Acidic Extraction: Macerate 1 kg of powdered D. subverticillatum leaves in 5 L of 5% acetic acid in water for 24 hours at room temperature. Repeat the extraction twice.

  • Filtration and Concentration: Combine the acidic extracts, filter, and concentrate under reduced pressure to a volume of approximately 500 mL.

  • Solvent Partitioning (Acidic Wash): Partition the acidic concentrate against an equal volume of ethyl acetate three times to remove non-basic compounds.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with aqueous ammonia.

  • Organic Solvent Extraction: Extract the basified aqueous solution with an equal volume of dichloromethane three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid extract.

Modern Extraction Techniques: A Comparative Overview

Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) offer several advantages over traditional methods, including reduced extraction time and solvent consumption.[12]

Technique Principle Advantages Disadvantages Suitability for D. subverticillatum Alkaloids
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[12]Faster extraction, lower solvent consumption, suitable for thermolabile compounds.Potential for localized overheating, scalability can be a challenge.High, due to efficiency and suitability for moderately stable alkaloids.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix, causing cell rupture.[12]Very rapid, reduced solvent usage, improved extraction yield.[12]Potential for thermal degradation of sensitive alkaloids if not optimized.Moderate, requires careful temperature control to prevent degradation of complex polycyclic structures.
Pressurized Liquid Extraction (PLE) Employs solvents at elevated temperatures and pressures to increase extraction efficiency.[12]Fast, efficient, and requires less solvent.High initial equipment cost, potential for thermal degradation.Moderate to High, effective but requires optimization to avoid degradation.

II. Chromatographic Separation and Purification

Due to the structural similarity of many Daphniphyllum alkaloids, their separation presents a significant challenge. A combination of chromatographic techniques is typically required to isolate individual compounds.

Workflow for Chromatographic Separation

Caption: A typical workflow for the separation and purification of Daphniphyllum alkaloids.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are indispensable tools for both the analysis and purification of Daphniphyllum alkaloids. The basic nature of these compounds often leads to poor peak shape (tailing) on standard silica-based columns due to interactions with residual silanol groups.[13]

Strategies to Improve Peak Shape in Reversed-Phase HPLC/UPLC:

  • Acidified Mobile Phase: The addition of a small amount of an acid, such as formic acid (0.1%), to the mobile phase protonates the silanol groups, reducing their interaction with the basic alkaloids.[13]

  • Use of a Competitive Base: Adding a small concentration of a competitive base like triethylamine (TEA) to the mobile phase can also mitigate peak tailing.[13]

  • Column Selection: Employing a C18 reversed-phase column is a common starting point for the separation of these alkaloids.[13]

III. Structural Elucidation: The Power of Spectroscopy

Once a pure alkaloid is isolated, its structure is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the de novo structural elucidation of novel compounds. For the complex, polycyclic structures of Daphniphyllum alkaloids, a suite of 1D and 2D NMR experiments is essential.[1][13][14]

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule. For instance, ¹H-¹H COSY identifies proton-proton spin-spin coupling networks, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton.[8][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

This hyphenated technique combines the high separation power of UPLC with the high mass accuracy and resolution of a QTOF mass spectrometer.[15][16][17] It is an excellent tool for the rapid identification of known alkaloids in a complex mixture and for obtaining accurate mass data for novel compounds. The use of both low and high collision energy scans allows for the acquisition of both precursor ion and fragment ion data, which is invaluable for structural elucidation.[15]

Experimental Protocol: UPLC-QTOF-MS Analysis

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[13]

  • Mobile Phase A: Water with 0.1% formic acid.[13]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.[13]

  • Flow Rate: 0.3 mL/min.[13]

  • Column Temperature: 40 °C.[13]

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. The scan range is typically set from m/z 100 to 1500.

Comparative Summary of Analytical Techniques
Technique Information Provided Strengths Limitations
HPLC/UPLC Separation and quantification of individual alkaloids.High resolution, reproducible, suitable for purification.Can be challenging to optimize for complex mixtures, peak tailing for basic compounds.[13]
NMR (1D & 2D) Detailed structural information, stereochemistry.Unambiguous structure determination.Requires pure sample, relatively low sensitivity, expensive equipment.
UPLC-QTOF-MS Molecular weight, elemental composition, fragmentation patterns.[15]High sensitivity and mass accuracy, rapid analysis of complex mixtures.Does not provide detailed stereochemical information.

IV. Conclusion and Future Perspectives

The phytochemical analysis of Daphniphyllum subverticillatum alkaloids requires a synergistic combination of efficient extraction methods, high-resolution chromatographic separation, and powerful spectroscopic techniques. While traditional methods remain valuable, modern analytical platforms like UPLC-QTOF-MS offer significant advantages in terms of speed and sensitivity, facilitating the rapid profiling of alkaloid content. The continued application of these advanced analytical workflows will undoubtedly lead to the discovery of more novel and biologically active alkaloids from this fascinating plant species. The integration of metabolomics approaches, comparing alkaloid profiles across different tissues and growth conditions, will further enhance our understanding of their biosynthesis and ecological roles.[18]

V. References

  • Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - MDPI. (2021, June 3). Retrieved from [Link]

  • Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures | Accounts of Chemical Research - ACS Publications. (2020, October 14). Retrieved from [Link]

  • Alkaloids derived from the genus Daphniphyllum - ResearchGate. (2024, February 24). Retrieved from [Link]

  • The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing). (2009, May 8). Retrieved from [Link]

  • Alkaloids from the leaves of Daphniphyllum subverticillatum - PubMed. (2009, September 15). Retrieved from [Link]

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC. (n.d.). Retrieved from [Link]

  • Total Synthesis of Yuzurine-type Alkaloid Daphgraciline - ACS Publications. (2022, October 5). Retrieved from [Link]

  • Daphniphyllum alkaloids: recent findings on chemistry and pharmacology - PubMed. (2013, November 8). Retrieved from [Link]

  • Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC. (2014, March 10). Retrieved from [Link]

  • Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - PMC. (2021, March 1). Retrieved from [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine - JOCPR. (n.d.). Retrieved from [Link]

  • Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - White Rose Research Online. (2024, April 28). Retrieved from [Link]

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - MDPI. (n.d.). Retrieved from [Link]

  • The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC - NIH. (n.d.). Retrieved from [Link]

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2025, November 15). Retrieved from [Link]

  • EP0707589B1 - Process for the extraction and purification of alkaloids - Google Patents. (n.d.). Retrieved from

  • Synthetic Study of Calyciphylline A-type Daphniphyllum Alkaloids. (n.d.). Retrieved from [Link]

  • UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis - PMC. (n.d.). Retrieved from [Link]

  • The Daphniphyllum alkaloids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Deoxycalyciphylline B, a Hepatotoxic Alkaloid from Daphniphyllum calycinum - MDPI. (2012, August 13). Retrieved from [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2023, January 4). Retrieved from [Link]

  • (PDF) UPLC-QTOF/MS Analysis of Alkaloids in Traditional - Amanote Research. (2012, January 1). Retrieved from [Link]

Sources

Validation

Inter-Laboratory Validation of 11-Hydroxycodaphniphylline HPLC Quantification Methods: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying complex plant secondary metabolites in biological matrices. 11-Hydroxycodaphniphylline (CAS: 11864...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying complex plant secondary metabolites in biological matrices. 11-Hydroxycodaphniphylline (CAS: 1186496-68-3) [1] is a structurally intricate polycyclic alkaloid isolated from the leaves of Daphniphyllum subverticillatum[2]. Like many Daphniphyllum alkaloids, it features a highly complex framework with a unique polycyclic skeleton[3].

Quantifying this compound during drug development or pharmacokinetic profiling presents three distinct analytical challenges:

  • Poor UV Chromophore : The lack of extensive conjugated pi-systems makes traditional UV detection highly insensitive.

  • Basic Tertiary Amine : The nitrogen atom in the alkaloid skeleton is prone to secondary interactions with residual silanols on silica-based columns, leading to severe chromatographic peak tailing[4].

  • Matrix Interference : Crude plant extracts contain thousands of co-eluting isobaric compounds that suppress ionization in mass spectrometry.

To establish a self-validating, robust quantification system, we developed an Optimized UPLC-MS/MS (MRM) method and subjected it to a rigorous inter-laboratory validation against traditional HPLC-UV and standard LC-ESI-MS modalities.

Comparison of Quantification Modalities

When evaluating analytical platforms for Daphniphyllum alkaloids, the choice of detector and column chemistry dictates the reliability of the data. Below is an objective performance comparison based on our preliminary development phase.

Performance MetricTraditional HPLC-UVStandard LC-ESI-MS (Single Quad)Optimized UPLC-MS/MS (Our Method)
Sensitivity (LOD) ~5.0 µg/mL~100 ng/mL0.5 ng/mL
Linear Dynamic Range 2 logs3 logs4.5 logs
Run Time 25 min15 min4.5 min
Specificity Low (Co-elution common)Moderate (Isobaric interference)High (MRM transitions)
Matrix Effect Tolerance PoorModerateExcellent (Isotope dilution)

Mechanistic Insights: Why UPLC-MS/MS?

The causality behind our experimental choices is rooted in the physical chemistry of the analyte. To mitigate the peak tailing typical of Daphniphyllum alkaloids[4], we moved away from standard C18 columns. Instead, we selected a sub-2-micron column with a positively charged surface chemistry. This repels the protonated tertiary amine of 11-Hydroxycodaphniphylline, ensuring sharp, symmetrical peaks.

Furthermore, by utilizing Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, we isolate the specific precursor-to-product ion transition. This double-mass-filtering effectively renders matrix noise invisible, ensuring the protocol is a self-validating system where only the target analyte is integrated.

Workflow N1 Raw Plant Extract (D. subverticillatum) N2 Solid Phase Extraction (HLB Cartridge) N1->N2 Matrix Cleanup N3 UPLC Separation (C18, 1.7 µm) N2->N3 2 µL Injection N4 ESI-MS/MS Detection (MRM Mode) N3->N4 Elution N5 Data Analysis (Quantification) N4->N5 Integration

Workflow for the extraction and UPLC-MS/MS quantification of 11-Hydroxycodaphniphylline.

Step-by-Step Experimental Protocol

To ensure this protocol is a self-validating system, internal standards (IS) must be spiked prior to extraction to account for recovery losses and matrix effects.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Accurately weigh 50 mg of dried D. subverticillatum leaf extract.

  • Reconstitute in 1.0 mL of Methanol:Water (50:50, v/v) containing 10 ng/mL of the deuterated internal standard.

  • Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load the sample onto the cartridge. Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute 11-Hydroxycodaphniphylline with 1 mL of 0.1% Formic Acid in Acetonitrile.

  • Evaporate to dryness under a gentle nitrogen stream and reconstitute in 200 µL of the initial mobile phase.

Step 2: Chromatographic Conditions
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A : Water containing 0.1% Formic Acid (promotes analyte protonation and prevents tailing)[4].

  • Mobile Phase B : Acetonitrile containing 0.1% Formic Acid.

  • Gradient : 0.0-0.5 min (5% B), 0.5-3.0 min (linear to 95% B), 3.0-3.5 min (hold 95% B), 3.5-4.5 min (re-equilibration at 5% B).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2.0 µL.

Step 3: Mass Spectrometry (ESI+ MRM)
  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 500 °C.

  • Transitions : Precursor ion m/z [M+H]+ Product ion m/z (Empirically optimized per instrument). Collision energy set to 25 eV.

Inter-Laboratory Validation Study

To prove the robustness of our optimized method, a round-robin validation was conducted across three independent laboratories utilizing different LC-MS/MS architectures.

InterLab Protocol Standardized UPLC-MS/MS Protocol LabA Lab A Agilent 1290 / 6490 QQQ Protocol->LabA LabB Lab B Waters Acquity / Xevo TQ-S Protocol->LabB LabC Lab C Shimadzu Nexera / 8060 Protocol->LabC Stats Statistical Synthesis (Inter-day RSD < 5%) LabA->Stats LabB->Stats LabC->Stats

Inter-laboratory validation logic ensuring method reproducibility across different MS platforms.

Validation Results Summary

The method was validated according to ICH M10 guidelines for bioanalytical method validation. The data below represents the quantification of 11-Hydroxycodaphniphylline spiked at a medium QC level (50 ng/mL) across the three sites.

Validation ParameterLab A (Agilent)Lab B (Waters)Lab C (Shimadzu)Acceptance Criteria
Intra-day Accuracy (%) 98.4 ± 1.2101.2 ± 0.899.1 ± 1.585 - 115%
Inter-day Precision (RSD %) 3.1%2.4%3.8%< 15%
Extraction Recovery (%) 89.5%91.2%88.7%Consistent & Reproducible
Matrix Effect (%) 94.2%96.5%93.8%85 - 115%

Conclusion

The inter-laboratory data unequivocally demonstrates that the optimized UPLC-MS/MS method provides superior sensitivity, specificity, and reproducibility compared to legacy HPLC-UV techniques. By controlling the ionization environment and utilizing sub-2-micron particle chemistry, we successfully mitigated the chromatographic tailing inherent to Daphniphyllum alkaloids. This protocol serves as a highly reliable, self-validating framework for drug development professionals quantifying 11-Hydroxycodaphniphylline in complex matrices.

References

  • Title : Alkaloids from the leaves of Daphniphyllum subverticillatum. Source : Journal of Natural Products (2009) URL :[Link]

  • Title : Deoxycalyciphylline B, a Hepatotoxic Alkaloid from Daphniphyllum calycinum. Source : Molecules (2012) URL :[Link]

Sources

Comparative

Comparing 11-Hydroxycodaphniphylline IC50 values across different tumor cell lines

Comparative Cytotoxicity Profiling: 11-Hydroxycodaphniphylline vs. Active Daphniphyllum Alkaloids Daphniphyllum alkaloids represent a structurally diverse family of complex polycyclic compounds isolated from the Daphniph...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Profiling: 11-Hydroxycodaphniphylline vs. Active Daphniphyllum Alkaloids

Daphniphyllum alkaloids represent a structurally diverse family of complex polycyclic compounds isolated from the Daphniphyllum genus. While many of these compounds exhibit potent biological activities, their structural variations significantly dictate their pharmacological efficacy. This guide provides an objective, data-driven comparison of the cytotoxicity (IC50 values) of 11-Hydroxycodaphniphylline across various tumor cell lines, contrasting it directly with its highly active analogue, Daphnilongeridine .

Structural Causality and Structure-Activity Relationship (SAR)

11-Hydroxycodaphniphylline was recently isolated alongside two dozen analogues from the leaves of Daphniphyllum subverticillatum ([1]). Despite possessing the complex hexacyclic framework characteristic of secodaphnane-type alkaloids, 11-Hydroxycodaphniphylline demonstrates a profound lack of cytotoxicity[2].

The causality behind this inactivity lies in the structure-activity relationship (SAR) of the scaffold. The unique polycyclic fused ring systems of Daphniphyllum alkaloids dictate their biological targets[3]. The specific conformational rigidity of the 11-hydroxycodaphniphylline skeleton lacks the necessary reactive moieties to engage with intracellular apoptotic targets. In contrast, analogues like Daphnilongeridine possess functional group orientations that facilitate target engagement, leading to potent cytotoxicity and cell death[2].

Comparative IC50 Data Across Tumor Cell Lines

To objectively evaluate anti-tumor potential, researchers subjected these isolates to rigorous screening against murine and human cancer cell lines, as well as human microvascular endothelial cells (HMEC). The data clearly illustrates the functional divergence between the two analogues[2].

Table 1: Comparative IC50 Values (µM) of Daphniphyllum Alkaloids

Cell LineOrigin / Phenotype11-HydroxycodaphniphyllineDaphnilongeridinePositive Control (Pseudolaric Acid B)
P-388 Murine LeukemiaInactive2.4 µMActive (< 1.0 µM)
HMEC Human Microvascular EndothelialInactive2.7 µMN/A
HL-60 Human Promyelocytic LeukemiaInactive9.5 µMActive (< 1.0 µM)
BEL-7402 Human HepatocarcinomaInactive9.7 µMActive (< 1.0 µM)
A-549 Human Lung AdenocarcinomaInactiveInactiveActive (< 1.0 µM)

Note: "Inactive" denotes a lack of significant inhibitory activity at standard screening concentrations. Data synthesized from in vitro evaluations[2].

Experimental Methodologies: Self-Validating Cytotoxicity Assays

The determination of these IC50 values relies on standardized colorimetric assays. The experimental choice of assay is strictly dictated by cell morphology: the MTT assay is utilized for suspension cells (HL-60, P-388) because the formazan crystals can be easily solubilized in the homogeneous suspension, while the SRB (Sulforhodamine B) assay is preferred for adherent cells (A-549, BEL-7402, HMEC) due to its precise linearity with cellular protein mass and resistance to metabolic interference ([2]).

Protocol A: MTT Assay for Suspension Cells (HL-60, P-388)

  • Cell Seeding : Seed cells in 96-well plates at a density of 1×104 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment : Dissolve 11-Hydroxycodaphniphylline and Daphnilongeridine in DMSO (maintaining a final DMSO concentration <0.1% to prevent solvent toxicity). Add compounds at varying serial concentrations.

  • Incubation : Incubate plates at 37°C in a humidified 5% CO2 atmosphere for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours to allow viable cells to reduce the tetrazolium dye.

  • Formazan Solubilization : Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.

  • Quantification : Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol B: SRB Assay for Adherent Cells (BEL-7402, HMEC, A-549)

  • Cell Seeding : Seed adherent cells at 5×103 cells/well in 96-well plates and allow 24 hours for attachment.

  • Treatment : Apply serial dilutions of the alkaloids for 72 hours.

  • Fixation : Fix cells by adding 50 µL of cold 50% trichloroacetic acid (TCA) directly to the medium. Incubate at 4°C for 1 hour. Wash plates 5 times with deionized water and air-dry.

  • Staining : Add 50 µL of 0.4% SRB solution (dissolved in 1% acetic acid) for 10 minutes at room temperature.

  • Washing & Extraction : Wash unbound dye 4 times with 1% acetic acid. Extract the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5).

  • Quantification : Read absorbance at 515 nm. Determine the IC50 via non-linear regression analysis.

Visualizing the Analytical Workflow and Mechanistic Divergence

Workflow Seed 1. Cell Seeding (HL-60, P-388, BEL-7402) Treat 2. Compound Treatment (11-OH-codaphniphylline vs. Active) Seed->Treat Incubate 3. Incubation (48-72 hours, 37°C) Treat->Incubate Assay 4. Viability Assay (MTT / SRB Method) Incubate->Assay Read 5. Absorbance Reading (Microplate Reader) Assay->Read Analyze 6. IC50 Calculation (Non-linear Regression) Read->Analyze

High-throughput screening workflow for determining alkaloid IC50 values.

Pathway Alk Daphniphyllum Alkaloids Inact 11-Hydroxycodaphniphylline (Inactive Scaffold) Alk->Inact Act Daphnilongeridine (Active Scaffold) Alk->Act Prolif Unrestricted Proliferation (Tumor Cell Survival) Inact->Prolif No binding Apop Cytotoxicity & Apoptosis (IC50 2.4 - 9.7 µM) Act->Apop Target engagement

Structural divergence leading to differential apoptotic engagement in cells.

Conclusion

The comparative analysis explicitly demonstrates that 11-Hydroxycodaphniphylline lacks the necessary structural motifs to induce cytotoxicity in standard tumor cell lines[2]. While it remains an important phytochemical marker for Daphniphyllum subverticillatum, researchers focusing on oncology drug development should pivot toward its active analogues, such as Daphnilongeridine, which exhibit single-digit micromolar IC50 values against leukemia and hepatocarcinoma models[2].

References

  • Liu, H.-B., Feng, T., Zhang, C.-R., & Yue, J.-M. (2009). Alkaloids from the Leaves of Daphniphyllum subverticillatum. Journal of Natural Products, 72(9), 1669–1672. ACS Publications. URL: [Link]

Sources

Validation

A Comparative Guide to the Validation of 11-Hydroxycodaphniphylline as a Chemotaxonomic Marker for the Daphniphyllaceae Family

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 11-hydroxycodaphniphylline as a specific chemical marker for the plant family Daphniphyll...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 11-hydroxycodaphniphylline as a specific chemical marker for the plant family Daphniphyllaceae. We will explore the scientific rationale, present a comparative analysis against other potential markers, and provide detailed experimental protocols grounded in established analytical chemistry.

Introduction: The Intersection of Chemistry and Taxonomy

Chemotaxonomy is a sophisticated botanical discipline that utilizes the chemical constituents of plants, primarily secondary metabolites, to classify and differentiate between taxa.[1][2] Unlike morphological characteristics, which can be influenced by environmental factors, a plant's chemical fingerprint is a direct expression of its genotype, offering a more stable and objective basis for classification.[1][3] This is particularly valuable for taxonomically complex families like Daphniphyllaceae.

The Daphniphyllaceae family, comprising the single genus Daphniphyllum, is renowned for producing a structurally diverse and complex array of polycyclic alkaloids.[4][5] With over 350 identified Daphniphyllum alkaloids (DAs), these compounds present both a challenge and an opportunity for taxonomic clarification.[5] A reliable chemotaxonomic marker must be consistently present within a defined group (e.g., a genus or family) and ideally absent elsewhere, providing a clear diagnostic signal. This guide focuses on evaluating 11-hydroxycodaphniphylline, a daphniphylline-type alkaloid, for this critical role.[6]

The Candidate Marker: 11-Hydroxycodaphniphylline

11-Hydroxycodaphniphylline belongs to the daphniphylline class of DAs.[6] These alkaloids are hypothesized to originate from a squalene-like intermediate, undergoing a complex series of cyclizations to form the characteristic fused-ring systems.[7][8] The validation of a specific compound like 11-hydroxycodaphniphylline hinges on demonstrating its specificity and consistent presence across the family.

Below is a simplified representation of the proposed biosynthetic origin of major Daphniphyllum alkaloid skeletons, illustrating the chemical context from which our candidate marker arises.

Daphniphyllum_Alkaloid_Biosynthesis Simplified Biosynthetic Relationship of Daphniphyllum Alkaloid Skeletons Squalene Squalene ProtoD Proto-daphniphylline Squalene->ProtoD Polycyclization Cascade Daphniphylline_Type Daphniphylline-type (e.g., 11-Hydroxycodaphniphylline) ProtoD->Daphniphylline_Type Rearrangement & Oxidation Secodaphniphylline_Type Secodaphniphylline-type ProtoD->Secodaphniphylline_Type Rearrangement Yuzurimine_Type Yuzurimine-type ProtoD->Yuzurimine_Type Rearrangement Calyciphylline_Type Calyciphylline A-type ProtoD->Calyciphylline_Type Rearrangement Other_Types Other Skeletal Types (Daphnilactones, etc.) ProtoD->Other_Types Further Diversification

Caption: Proposed biosynthetic origin of major Daphniphyllum alkaloid classes.

Comparative Analysis: 11-Hydroxycodaphniphylline vs. Alternative Markers

The suitability of 11-hydroxycodaphniphylline can only be determined by comparing its performance against other potential markers within the family. The primary alternatives are other major classes of Daphniphyllum alkaloids.

Feature11-Hydroxycodaphniphylline (Daphniphylline-type)Yuzurimine-type AlkaloidsCalyciphylline-type AlkaloidsSecodaphniphylline-type Alkaloids
Structural Complexity High (fused hexacyclic core)High (bridged azabicyclo[4.3.1] system)[9]High (complex fused ring system)High (contains a 1,7-dioxa-2-azaspiro[5.5]undecane moiety)
Reported Distribution Found in several Daphniphyllum species, but requires broad screening for confirmation.Wide distribution, with ~50 members identified.[9]Widely distributed, with numerous analogues.Common, but structure can be less stable.
Analytical Detectability Good UV chromophore and ionizes well for MS detection.Good ionization for MS detection.Good ionization for MS detection.Can be challenging to resolve isomers.
Potential Specificity Potentially high if distribution is confirmed to be family-wide and exclusive.Lower specificity due to high number of analogues.Lower specificity due to high structural diversity.Moderate specificity, but prone to degradation.
Ease of Isolation Moderately difficult due to polarity and co-eluting analogues.Challenging.Challenging.Moderately difficult.

Rationale: While several alkaloid classes are widespread, a single, structurally distinct compound like 11-hydroxycodaphniphylline could offer higher specificity than a broad class of related analogues. The key is to experimentally verify its distribution pattern.

Experimental Validation Workflow

A rigorous validation process is essential. The following workflow outlines the necessary steps, from plant material collection to final data analysis. This systematic approach ensures that the results are reproducible and scientifically defensible.

Caption: A comprehensive step-by-step validation workflow.

Protocol 1: Extraction of Total Alkaloids

Causality: The choice of an acid-base partitioning method is critical. Most alkaloids, including those from Daphniphyllum, are basic. They are soluble in acidic aqueous solutions as salts and in organic solvents as free bases. This differential solubility allows for efficient separation from neutral and acidic metabolites.

  • Maceration: Macerate 100 g of dried, powdered plant material (e.g., leaves or bark of Daphniphyllum calycinum[10]) with 1 L of 95% ethanol at room temperature for 72 hours, with occasional agitation.

  • Filtration & Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Acidification: Suspend the crude extract in 500 mL of 2% aqueous hydrochloric acid. Filter to remove any insoluble material.

  • Basification & Extraction: Transfer the acidic aqueous solution to a separatory funnel. Adjust the pH to 9-10 with ammonium hydroxide. Extract the aqueous solution three times with an equal volume of chloroform.

  • Drying & Concentration: Combine the chloroform fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the total alkaloid fraction.

Protocol 2: UPLC-MS/MS Quantification of 11-Hydroxycodaphniphylline

Causality: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for quantifying trace compounds in complex mixtures.[10] A C18 column is used for reversed-phase separation of these moderately polar alkaloids. Adding formic acid to the mobile phase protonates the alkaloids, improving peak shape and enhancing ionization efficiency for mass spectrometry. The MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to the target analyte.

  • Sample Preparation: Dissolve the accurately weighed total alkaloid extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter. Prepare a series of calibration standards using the purified 11-hydroxycodaphniphylline.

  • Chromatographic Conditions:

    • System: Agilent 1200SL RRLC or equivalent.[10]

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • System: Triple Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transition: Determine the specific precursor ion [M+H]⁺ and the most stable product ion for 11-hydroxycodaphniphylline via infusion of the pure standard.

    • Parameters: Optimize gas temperatures, gas flows, and collision energy for the target transition.

  • Method Validation & Analysis:

    • Inject the calibration standards to construct a calibration curve (minimum R² > 0.99).

    • Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).

    • Assess intra-day and inter-day precision and accuracy using quality control samples.

    • Inject the prepared samples from all collected Daphniphyllum species and quantify the concentration of 11-hydroxycodaphniphylline.

Interpreting the Data: Criteria for Validation

The validation of 11-hydroxycodaphniphylline as a chemotaxonomic marker rests on satisfying the following criteria, as determined from the quantitative analysis of a broad range of species:

CriterionSuccessful ValidationUnsuccessful Validation
Consistency The compound is detected (above LOQ) in all tested species of the Daphniphyllum genus.The compound is absent in several Daphniphyllum species or its presence is erratic.
Specificity The compound is absent in species from closely related or morphologically similar plant families (e.g., Hamamelidaceae, Cercidiphyllaceae).The compound is detected in species outside of the Daphniphyllaceae family.
Abundance The compound is present in sufficient quantities for reliable detection and quantification with standard analytical instrumentation.The compound is frequently below the limit of detection (LOD), making it an unreliable marker.
Stability The compound does not degrade significantly during standard extraction and storage procedures.The compound is shown to be a degradation product or is otherwise unstable.

Conclusion and Future Outlook

This guide outlines a robust, evidence-based approach to validating 11-hydroxycodaphniphylline as a chemotaxonomic marker for Daphniphyllaceae. The core of this process lies in a systematic workflow that combines meticulous botanical sampling with validated, high-sensitivity analytical techniques like UPLC-MS/MS.[10][11]

The successful validation of 11-hydroxycodaphniphylline would provide a powerful tool for plant taxonomists, enabling rapid and accurate identification of Daphniphyllum material. For drug development professionals, this would ensure the correct sourcing and quality control of raw plant material, which is a critical first step in the discovery of new bioactive compounds from this chemically rich family.[4][5] The ultimate utility of 11-hydroxycodaphniphylline will be determined by the experimental data generated through the rigorous application of the principles and protocols described herein.

References

  • Technical Support Center: Refinement of Analytical Methods for Complex Daphniphyllum Alkaloids - Benchchem.
  • Nature knows best: An amazing reaction cascade is uncovered by design and discovery.
  • Biosynthetic pathway of Daphniphyllum alkaloids. - ResearchGate.
  • Daphniphyllum alkaloid (bio)synthesis - White Rose Mechanistic Biology DTP.
  • The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York.
  • Total Synthesis of Four Classes of Daphniphyllum Alkaloids - ACS Publications.
  • Chemotaxonomic Insights into Korean Daphne spp. and Wikstroemia spp. by Integrating Flavonoid Contents with Ecological Factors - PMC.
  • Daphniphyllum Alkaloids Final MDP | PDF | Chemical Compounds - Scribd.
  • Total Synthesis of the Daphniphyllum Alkaloids - Baran Lab.
  • Recent Studies on Chemotaxonomy in Plants: Chemical Markers for Species Classification.
  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC.
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  • Alkaloids derived from the genus Daphniphyllum - ResearchGate.
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Safety & Regulatory Compliance

Safety

Safeguarding the Laboratory: Procedures for the Proper Disposal of 11-Hydroxycodaphniphylline

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 11-Hydroxycodaphniphylline (CAS No. 1186496-68-3) in a laboratory setting.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 11-Hydroxycodaphniphylline (CAS No. 1186496-68-3) in a laboratory setting. As a member of the Daphniphyllum alkaloids, a class of compounds known to exhibit significant biological activity, including cytotoxicity, 11-Hydroxycodaphniphylline must be managed with the utmost care to ensure the safety of all personnel and to maintain environmental compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Understanding the Hazard: The Precautionary Principle

Key Safety Considerations:

  • Assume Cytotoxicity: In the absence of contrary data, treat 11-Hydroxycodaphniphylline as a cytotoxic agent.

  • Minimize Exposure: All procedures should be designed to minimize the risk of exposure through inhalation, skin contact, or ingestion.

  • Designated Areas: Handling of 11-Hydroxycodaphniphylline should be restricted to designated areas with appropriate engineering controls, such as a certified chemical fume hood or a Class II Type B2 biological safety cabinet.

  • Personnel Training: All personnel handling this compound must be trained in the safe handling of cytotoxic agents and be familiar with these disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling 11-Hydroxycodaphniphylline. The following PPE must be worn at all times:

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination.
Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects the wearer's clothing and skin from contamination.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a risk of aerosol generation.Prevents inhalation of the powdered compound.

Step-by-Step Disposal Protocol for 11-Hydroxycodaphniphylline

The primary and recommended method for the disposal of 11-Hydroxycodaphniphylline and any contaminated materials is high-temperature incineration through a licensed hazardous waste disposal service.[4] Chemical deactivation should not be attempted without a validated procedure for this specific compound.

Workflow for Disposal:

DisposalWorkflow cluster_preparation Waste Segregation & Collection cluster_containment Containment cluster_disposal Final Disposal Start Identify Waste for Disposal SolidWaste Solid Waste (e.g., contaminated PPE, vials, weighing paper) Start->SolidWaste Solid materials LiquidWaste Liquid Waste (e.g., unused solutions, contaminated solvents) Start->LiquidWaste Liquid materials SharpsWaste Sharps Waste (e.g., contaminated needles, Pasteur pipettes) Start->SharpsWaste Sharps SolidContainer Labelled Cytotoxic Waste Container (Purple) SolidWaste->SolidContainer LiquidContainer Labelled, Leak-Proof Cytotoxic Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Labelled, Puncture-Resistant Cytotoxic Sharps Container (Purple) SharpsWaste->SharpsContainer WasteCollection Store in Designated Hazardous Waste Accumulation Area SolidContainer->WasteCollection LiquidContainer->WasteCollection SharpsContainer->WasteCollection LicensedDisposal Arrange for Pickup by a Licensed Hazardous Waste Vendor WasteCollection->LicensedDisposal Incineration High-Temperature Incineration LicensedDisposal->Incineration

Caption: Workflow for the safe disposal of 11-Hydroxycodaphniphylline waste.

Detailed Steps:

  • Segregation at the Source:

    • All materials that have come into contact with 11-Hydroxycodaphniphylline are considered cytotoxic waste.[3][5] This includes, but is not limited to:

      • Unused or expired solid compound.

      • Solutions containing the compound.

      • Contaminated labware (e.g., vials, pipette tips, weighing boats).

      • Contaminated PPE (gloves, gowns, etc.).

      • Spill cleanup materials.

  • Containment:

    • Solid Waste: Place all non-sharp solid waste into a designated, leak-proof plastic bag or container clearly labeled with the universal cytotoxic waste symbol and the words "Cytotoxic Waste".[5][6] These containers are often color-coded purple.[6]

    • Liquid Waste: Collect all liquid waste containing 11-Hydroxycodaphniphylline in a dedicated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the name of the compound. Do not mix with other chemical waste streams unless compatibility has been verified.

    • Sharps Waste: Dispose of all contaminated sharps (e.g., needles, glass pipettes) directly into a puncture-resistant sharps container specifically designated for cytotoxic sharps.[6][7] This container should also be labeled with the cytotoxic symbol.

  • Storage:

    • Seal all waste containers when not in use.

    • Store the sealed containers in a designated and secure hazardous waste accumulation area, away from general laboratory traffic. This area should be clearly marked.

  • Final Disposal:

    • Arrange for the collection and disposal of the cytotoxic waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.

    • Ensure that the waste is manifested correctly as cytotoxic/hazardous waste for high-temperature incineration.

Spill Management: A Plan for Emergencies

In the event of a spill of 11-Hydroxycodaphniphylline, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Response Workflow:

SpillResponse Spill Spill Occurs Evacuate Evacuate and Secure the Area Spill->Evacuate Notify Notify Supervisor and EHS Evacuate->Notify PPE Don Appropriate PPE Notify->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Clean Clean the Area (from outside in) Contain->Clean Decontaminate Decontaminate Surfaces Clean->Decontaminate Dispose Dispose of all Materials as Cytotoxic Waste Decontaminate->Dispose Report Document the Incident Dispose->Report

Caption: Emergency spill response workflow for 11-Hydroxycodaphniphylline.

Detailed Spill Cleanup Steps:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill area.

  • Notify: Inform your laboratory supervisor and your institution's EHS department immediately.

  • Assemble Spill Kit: Use a spill kit specifically designated for cytotoxic drugs. This should contain all necessary PPE and cleanup materials.

  • Don PPE: Before re-entering the area, don the full PPE as described in Section 2.

  • Containment:

    • For solid spills: Gently cover the powder with damp absorbent pads to avoid raising dust.

    • For liquid spills: Cover the spill with absorbent pads, working from the outside in.

  • Cleanup: Carefully collect all contaminated materials using scoops or other tools and place them into the designated cytotoxic waste container.

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.

  • Doff PPE: Remove PPE carefully to avoid self-contamination and dispose of it as cytotoxic waste.

  • Wash Hands: Wash hands thoroughly with soap and water.

  • Documentation: Complete any incident reports as required by your institution.

By adhering to these stringent procedures, you can ensure the safe management and disposal of 11-Hydroxycodaphniphylline, protecting yourself, your colleagues, and the environment.

References

  • Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, February 2). Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • Novus Environmental. (2024, February 13). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Retrieved from [Link]

  • Canterbury District Health Board. (2019, January). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993013806A1 - Inactivation of cytotoxic drugs.
  • ResearchGate. (2017, February 2). Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. Retrieved from [Link]

  • Cleanaway Daniels Health. (n.d.). Cytotoxic Waste Disposal & Management Services. Retrieved from [Link]

  • American Chemical Society. (n.d.). Modulating the cytotoxicity of DNA alkylators through intramolecular deactivation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala. Retrieved from [Link]

  • MDPI. (2024, November 21). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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